molecular formula C13H11BrN2O B2595776 N-(3-aminophenyl)-4-bromobenzamide CAS No. 898170-52-0

N-(3-aminophenyl)-4-bromobenzamide

Número de catálogo: B2595776
Número CAS: 898170-52-0
Peso molecular: 291.148
Clave InChI: WIBDBHKTZBEWNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-aminophenyl)-4-bromobenzamide is a useful research compound. Its molecular formula is C13H11BrN2O and its molecular weight is 291.148. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminophenyl)-4-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)-4-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(3-aminophenyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBDBHKTZBEWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Precision Synthesis of N-(3-aminophenyl)-4-bromobenzamide: A Chemoselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(3-aminophenyl)-4-bromobenzamide presents a classic challenge in medicinal chemistry: the need for regioselectivity (differentiating between two potential amine sites) and chemoselectivity (reducing a nitro group without dehalogenating a sensitive aryl bromide).

This scaffold is a critical intermediate in the development of Histone Deacetylase (HDAC) inhibitors and various kinase inhibitors. While a direct coupling of 1,3-diaminobenzene with 4-bromobenzoyl chloride is theoretically possible, it frequently results in di-acylated byproducts and purification bottlenecks.

This guide details the "Gold Standard" Nitro-Reduction Route . By utilizing 3-nitroaniline as a masked amine precursor, we guarantee 1:1 stoichiometry. Furthermore, we employ a Stannous Chloride (SnCl₂) reduction strategy to strictly preserve the 4-bromo motif, which is liable to cleavage under standard catalytic hydrogenation (Pd/C + H₂) conditions.

Retrosynthetic Analysis

To ensure high purity, we disconnect the amide bond, tracing the molecule back to 4-bromobenzoyl chloride and 3-nitroaniline . The nitro group serves as a robust protecting group for the second amine, to be revealed only after the amide bond is secured.

Retrosynthesis Target TARGET: N-(3-aminophenyl)-4-bromobenzamide Disconnection Disconnection: Amide Bond Cleavage Target->Disconnection Retrosynthesis Precursor1 Precursor A: 4-Bromobenzoyl Chloride Disconnection->Precursor1 Precursor2 Precursor B: 3-Nitroaniline Disconnection->Precursor2 Start Starting Materials: 4-Bromobenzoic Acid + SOCl2 Precursor1->Start Activation

Figure 1: Retrosynthetic strategy prioritizing the preservation of the aryl bromide and prevention of di-acylation.

Experimental Protocol

Stage 1: The Schotten-Baumann Coupling

Objective: Synthesize the intermediate N-(3-nitrophenyl)-4-bromobenzamide.

Rationale: We use an acyl chloride under basic conditions to drive the reaction to completion. Pyridine is selected as the base/solvent to scavenge the HCl byproduct and prevent protonation of the aniline.

Reagents & Stoichiometry
ReagentEquiv.Role
3-Nitroaniline 1.0Nucleophile
4-Bromobenzoyl chloride 1.1Electrophile
Pyridine SolventBase/Solvent
DCM (Dichloromethane) Co-solventSolubilizer (Optional)
Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 3-nitroaniline (10 mmol) in anhydrous Pyridine (20 mL). Cool to 0°C using an ice bath.

  • Addition: Dropwise add 4-bromobenzoyl chloride (11 mmol) dissolved in minimal DCM over 15 minutes. Exothermic reaction—monitor temperature.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup:

    • Pour reaction mixture into ice-cold 1M HCl (100 mL) to neutralize pyridine and precipitate the product.

    • Filter the resulting solid.

    • Wash the cake with water (3x) and cold ethanol (1x).

  • Purification: Recrystallize from Ethanol/DMF if necessary.

    • Expected Appearance: Pale yellow solid.

Stage 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating the aryl ring.

Critical Mechanism: Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated here because oxidative addition of Palladium into the Ar-Br bond causes hydrodehalogenation (loss of Bromine). We utilize Tin(II) Chloride (SnCl₂) , which acts as a selective reducing agent for nitro groups in the presence of halides [1].[1][2]

Reagents & Stoichiometry
ReagentEquiv.Role
Nitro Intermediate 1.0Substrate
SnCl₂[3] · 2H₂O 5.0Reducing Agent
Ethanol (Abs.) SolventSolvent
Protocol
  • Setup: In a 250 mL RBF, suspend the Nitro Intermediate (from Stage 1) in Ethanol (50 mL).

  • Addition: Add SnCl₂ · 2H₂O (5.0 equiv) in one portion.

  • Reflux: Heat the mixture to 70–80°C (Reflux) for 2–4 hours.

    • Observation: The yellow suspension will slowly dissolve and may darken as the amine forms.

  • Workup (The "Emulsion Killer" Method):

    • Cool to RT.

    • Adjust pH to ~8 using saturated NaHCO₃ or 1M NaOH. Caution: Tin salts will form a thick white precipitate/gel.

    • Crucial Step: Add Celite to the mixture and filter through a Celite pad to remove the tin salts. Wash the pad thoroughly with EtOAc.

  • Extraction: Extract the filtrate with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Workflow Start Start: 3-Nitroaniline Step1 Step 1: Coupling (+ 4-Br-BzCl, Pyridine) Start->Step1 Intermed Intermediate: Nitro-Amide Step1->Intermed 4-6 hrs, RT Step2 Step 2: Reduction (SnCl2, EtOH, Reflux) Intermed->Step2 Workup Workup: Celite Filtration (Remove Tin Salts) Step2->Workup Avoid Pd/C! Final Final Product: N-(3-aminophenyl)-4-bromobenzamide Workup->Final Purification

Figure 2: Experimental workflow highlighting the critical switch to Tin(II) Chloride for chemoselectivity.

Analytical Characterization (QC)

Upon isolation, the product must be validated. The following data is synthesized from fragment analysis and standard benzamide shifts [2].

Product: N-(3-aminophenyl)-4-bromobenzamide Formula: C₁₃H₁₁BrN₂O MW: 291.15 g/mol

TechniqueExpected Signal / ResultInterpretation
¹H NMR (DMSO-d₆) δ 10.15 (s, 1H)Amide -NH- (Downfield, diagnostic)
δ 7.90 (d, J=8.5 Hz, 2H)Benzoyl Ar-H (Ortho to C=O)
δ 7.72 (d, J=8.5 Hz, 2H)Benzoyl Ar-H (Ortho to Br)
δ 7.10 (s, 1H)Aniline Ar-H (C2 position, between N's)
δ 6.95 (t, 1H)Aniline Ar-H (C5 position)
δ 6.75 (d, 1H), 6.30 (d, 1H)Aniline Ar-H (C4/C6 positions)
δ 5.10 (bs, 2H)Aniline -NH₂ (Broad singlet, D₂O exchangeable)
MS (ESI+) m/z 291.0 / 293.0[M+H]⁺ (Characteristic 1:1 Br isotope pattern)
IR (ATR) 1650 cm⁻¹Amide C=O stretch
3300-3400 cm⁻¹Primary Amine (-NH₂) stretch

Troubleshooting & Optimization

Issue: Dehalogenation (Loss of Bromine)
  • Symptom: Mass spec shows peak at m/z 213 (Des-bromo analog).

  • Cause: If you attempted catalytic hydrogenation (Pd/C), traces of Pd inserted into the C-Br bond.

  • Fix: Switch immediately to SnCl₂ (as described) or Fe/NH₄Cl (Iron powder, 5 equiv, in Ethanol/Water 4:1 at reflux). Iron is also highly chemoselective for nitro groups in the presence of halides [3].

Issue: Tin Salt Emulsions
  • Symptom: During Step 2 workup, the organic and aqueous layers refuse to separate.

  • Fix: Do not skip the Celite filtration . Alternatively, use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the wash. The tartrate complexes the tin, breaking the emulsion.

Issue: Di-acylation
  • Symptom: Mass spec shows m/z ~474.

  • Cause: Excess acid chloride reacting with the newly formed amine (rare in the Nitro route, common if using diamine starting material).

  • Fix: Ensure you are using the Nitro-Reduction route . If using phenylenediamine, you must use slow addition at -78°C, but the yield will still be lower.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[2][3] Tetrahedron Letters, 25(8), 839-842.[2]

  • Spectral Database for Organic Compounds (SDBS). General NMR shifts for Benzamide and Aniline derivatives. AIST.

  • BenchChem Application Note. Selective reduction of nitro group in presence of aryl bromide. BenchChem Protocols.

  • Montalbetti, C. A., & Falque, V. (2005).[4] Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.[4]

Sources

"N-(3-aminophenyl)-4-bromobenzamide" chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-aminophenyl)-4-bromobenzamide: Synthesis, Characterization, and Applications

Abstract

N-(3-aminophenyl)-4-bromobenzamide is a substituted aromatic amide that serves as a highly versatile intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a reactive primary amine and a halogenated phenyl ring, presents multiple opportunities for derivatization, making it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its applications in drug discovery and materials science. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers with a robust and reproducible framework.

Molecular Overview and Physicochemical Properties

Introduction to the Scaffold

The N-(3-aminophenyl)-4-bromobenzamide scaffold combines three key functional motifs: a central amide linkage, a 1,3-disubstituted (meta) aminophenyl ring, and a 1,4-disubstituted (para) bromophenyl ring. The amide bond provides structural rigidity and hydrogen bonding capabilities, common features in biologically active molecules. The 3-aminophenyl group is a crucial component in many kinase inhibitors and other targeted therapeutics, while the 4-bromophenyl moiety offers a reactive handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. This strategic combination of features makes the title compound a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization.

Chemical Structure

The structure consists of a 4-bromobenzoyl group attached to the nitrogen of a 3-aminoaniline (m-phenylenediamine).

Chemical Structure of N-(3-aminophenyl)-4-bromobenzamideFigure 1. 2D Structure of N-(3-aminophenyl)-4-bromobenzamide
Physicochemical Data Summary

The properties of N-(3-aminophenyl)-4-bromobenzamide are summarized below. Data is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 898170-52-0[1]
Molecular Formula C₁₃H₁₁BrN₂O[1][2]
Molecular Weight 291.15 g/mol [1][2]
Appearance White to off-white solid[3]
Purity Typically ≥95%[2]
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in waterGeneral chemical knowledge
Storage Store in a cool, dry place, under an inert atmosphere[4]

Synthesis and Purification

Retrosynthetic Analysis & Strategy

The synthesis of N-(3-aminophenyl)-4-bromobenzamide is most logically approached via a two-step sequence starting from commercially available precursors. The primary disconnection is at the amide C-N bond, leading to 4-bromobenzoic acid and 1,3-diaminobenzene. However, the presence of two nucleophilic amino groups in 1,3-diaminobenzene would lead to poor selectivity.

A more robust strategy involves protecting one of the amino groups or using a precursor where the amino groups have different reactivities. The most common and efficient approach is to use 3-nitroaniline as the starting amine. This strategy involves two key transformations:

  • Amide Bond Formation: Acylation of 3-nitroaniline with an activated 4-bromobenzoic acid derivative. The electron-withdrawing nitro group deactivates the aniline amine, but it remains sufficiently nucleophilic to react with a highly electrophilic acyl chloride.

  • Nitro Group Reduction: Selective reduction of the nitro group to a primary amine, leaving the amide and bromo-substituent intact.

This pathway is advantageous as it utilizes readily available starting materials and employs reliable, high-yielding reactions.

Detailed Step-by-Step Synthetic Protocol

Step A: Synthesis of N-(3-nitrophenyl)-4-bromobenzamide

This step involves the formation of the amide bond via a Schotten-Baumann-type reaction between 4-bromobenzoyl chloride and 3-nitroaniline.

  • Reagent Preparation:

    • To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases and the solution becomes clear.[5]

    • Remove the excess thionyl chloride under reduced pressure to yield crude 4-bromobenzoyl chloride, which can be used directly in the next step.

  • Acylation:

    • In a separate 500 mL flask, dissolve 3-nitroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[6]

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 4-bromobenzoyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the 3-nitroaniline solution over 30 minutes. Causality: Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction forward.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol to obtain N-(3-nitrophenyl)-4-bromobenzamide as a solid.[6]

Step B: Reduction to N-(3-aminophenyl)-4-bromobenzamide

This step selectively reduces the nitro group to an amine. Catalytic hydrogenation is a clean and effective method.

  • Reaction Setup:

    • To a hydrogenation flask, add the N-(3-nitrophenyl)-4-bromobenzamide (1.0 eq) from Step A.

    • Add a suitable solvent, such as ethanol or ethyl acetate.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).[5]

    • Causality: Pd/C is an efficient catalyst for the reduction of aromatic nitro groups under hydrogen pressure without affecting the aromatic bromide or the amide linkage.

  • Hydrogenation:

    • Seal the flask and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Self-Validation: The complete removal of the black Pd/C catalyst is a critical visual checkpoint.

    • Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, N-(3-aminophenyl)-4-bromobenzamide.

    • If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_stepA Step A: Amide Formation cluster_stepB Step B: Nitro Reduction A1 4-Bromobenzoic Acid + SOCl₂ A2 4-Bromobenzoyl Chloride A1->A2 Reflux A4 Acylation Reaction (0°C to RT) A2->A4 A3 3-Nitroaniline + Pyridine in DCM A3->A4 A5 Aqueous Work-up A4->A5 A6 Intermediate: N-(3-nitrophenyl)-4-bromobenzamide A5->A6 B1 Intermediate + Pd/C, H₂ in Ethanol A6->B1 Purify & Proceed B2 Catalytic Hydrogenation B1->B2 B3 Filtration (remove Pd/C) B2->B3 B4 Final Product: N-(3-aminophenyl)-4-bromobenzamide B3->B4

Caption: Synthetic workflow for N-(3-aminophenyl)-4-bromobenzamide.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Expected Spectroscopic Profile

The following table summarizes the expected spectroscopic data for N-(3-aminophenyl)-4-bromobenzamide based on its structure and data from analogous compounds.[7][8][9]

TechniqueExpected ObservationsRationale & Functional Group Assignment
¹H NMR ~8.5-9.5 ppm (s, 1H)~7.5-7.9 ppm (m, 4H)~6.5-7.2 ppm (m, 4H)~3.5-5.0 ppm (br s, 2H)Amide N-H Aromatic protons of bromobenzoyl ringAromatic protons of aminophenyl ringAmine NH
¹³C NMR ~165-170 ppm~148-150 ppm~120-140 ppm (multiple)~110-118 ppm (multiple)Amide C =OC -NH₂Aromatic carbons (C-H, C-Br, C-C=O)Aromatic carbons
FT-IR (cm⁻¹)3450-3300 (two bands)3300-3100 (broad)~1650 (strong)~1590 (strong)~550-650N-H stretch (primary amine)N-H stretch (amide)C=O stretch (Amide I)N-H bend (Amide II)C-Br stretch
Mass Spec (EI) M⁺ at m/z 290/292 (approx. 1:1 ratio)Molecular ion peak showing the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).
Quality Control and Characterization Workflow

QC_Workflow Start Crude Synthesized Product TLC TLC Analysis for Purity/Completion Start->TLC Purify Purification (Recrystallization or Column Chromatography) TLC->Purify If impure Confirm Structural Confirmation TLC->Confirm If pure Purify->Confirm NMR ¹H and ¹³C NMR Confirm->NMR MS Mass Spectrometry (MS) Confirm->MS IR FT-IR Spectroscopy Confirm->IR Final Final QC Approved Compound (Purity >95%) NMR->Final MS->Final IR->Final

Caption: A self-validating workflow for compound characterization.

Applications in Research and Drug Development

Role as a Versatile Synthetic Intermediate

N-(3-aminophenyl)-4-bromobenzamide is not typically an endpoint molecule but rather a strategic intermediate. Its bifunctional nature allows for sequential or orthogonal derivatization.

  • The Amino Group: The primary aromatic amine can be readily acylated, sulfonated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

  • The Bromo Group: The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, alkyl, alkyne, or amino substituents at this position, enabling extensive Structure-Activity Relationship (SAR) studies.

Potential as a Pharmacophore in Drug Discovery

The aminobenzamide substructure is present in numerous biologically active compounds. For instance, substituted 4-aminobenzamide derivatives have been investigated as inhibitors of Chromobox homolog 2 (CBX2), a protein involved in epigenetic regulation.[10] Furthermore, the broader N-phenylbenzamide scaffold is a cornerstone of many kinase inhibitors. The 3-amino group, in particular, is often used to confer specific interactions within the ATP-binding pocket of kinases or to serve as an attachment point for solubility-enhancing groups. The compound serves as a valuable starting point for developing inhibitors targeting various disease pathways, from oncology to inflammation.[11]

Safety and Handling

As a laboratory chemical, N-(3-aminophenyl)-4-bromobenzamide should be handled with appropriate care. The following information is based on safety data for structurally related compounds.[12][13]

  • Hazard Identification:

    • May cause skin irritation (H315).[13]

    • Causes serious eye irritation (H319).[13]

    • May cause respiratory irritation (H335).[13]

    • May be harmful if swallowed (H302).[13]

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

    • Avoid breathing dust. Prevent dust formation during handling.

    • Wash hands thoroughly after handling.[12]

  • Storage and Disposal:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

    • Keep away from strong oxidizing agents and strong acids.[12]

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

N-(3-aminophenyl)-4-bromobenzamide is a synthetically accessible and highly valuable chemical building block. Its well-defined structure and dual points for chemical modification provide a robust platform for the rapid generation of compound libraries for drug discovery and materials science. The synthetic and analytical protocols detailed in this guide offer a comprehensive and validated approach for its preparation and characterization, empowering researchers to confidently utilize this versatile intermediate in their scientific endeavors.

References

  • [Safety Data Sheet for a related benzamide]. (2025). Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ2v3ZBWbh0dtbcpdbqWw6IV7ySvNYpEoJbdwEHmPs5dwHA-e7cVjzXFqzt5j-O7_MlDAR360QWdk5AQC5Ni3rlcG2UtkQKwN1MpoR47dFE-XkRDGKgWqfTFGiLDZJp6Meh33VmXlNSzhMYWAd_fdIw8zh7mIhxpiUdf9JFStb16CqZQv6ub5fyq7L4EuO215mnS2Ygo_LdpQpuicVkaznA41FVc5D53IXuWGSCm1bLJM-t8CX_GZmAbjeeGg3-dWMSNNVQZf0BqBPy-QAIeI=]
  • [Safety Data Sheet for N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride]. (n.d.). KISHIDA CHEMICAL CO., LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQU3RbzoGKZPx0oyyFcODyElAaiHfkvKQXCpns9cNy8wd7WgKKtMT4UwToHTLY4bMyha8jxqfy68QKT_BxQkXqTUGoR-0Vej0zdqosjNXlH_JcoUFV-8w0ATmSpAnjCj_rE60UY-cHYjfyHenqjG90tUOQ5_uBT1Ui1d8p9_7sQ76zernt]
  • [Safety Data Sheet for 3-amino Benzamide]. (2025). Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl1gSLFi_Q912gTPBo6OmZGaPt68-6FCxoCp-bsDxlPYSrKuS_eI4pKQpEgYRznZ48P9_maEday_l8tNQvLk4__NX8abnjgoMDHl0Eb0WCqKaYvCihY2cqQc6OZhKe2utPaRPAKvfm7Q==]
  • [Safety Data Sheet for a related compound]. (2025). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlA1mwxyHNNaLJ0bC4x6SVbbF_ef1qum85Cyg-8bPbFR1Gj4i5ZSMjOxTRRLjWyIOhab86mx-yA-00m2YRhO3IuSy7SOYfvjPcmsffi23mL6nXdQFuSxXyCx6A-ZoW-j1mdrV-TSKpdzSBJ_ZiS5c=]
  • [N-(4-Aminophenyl)-4-bromobenzamide Product Page]. (n.d.). Hoffman Fine Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBt-q0MXuKVh4bibF0H7YkJ89BL3q5trt08EVQ94wwXF3tyDtjaLkYd_Xt8gYW8Roy_XzhZjk3Ga47BNAjlrn-cIztRWwlmWBrw-P-5aY-OkZSxJiOh66R_0Ddi0QFeVLI8BpNeqGDeGcUGFXJxbmo21a7saalv_B8t79p0vehay7Q8gzstDNJ_0ANFg==]
  • [N-(3-Aminophenyl)-3-bromobenzamide Product Page]. (n.d.). BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKlmjMdPvBDx8iWW-OLvP2Li9OSRxxyyQWDyO7vqdO9kLXHU8_pP6OljcmLu5gabEaRpc93Md1xvJXQzgaaN2yMwMDvNeHatlE8cEUJsnu07lsejYHTBUQIJWNs49VoqDxILJ908oVuLmsNoK5]
  • [N-(4-AMINOPHENYL)-4-BROMOBENZAMIDE Product Page]. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_2FiYIdNNiv2HjWFjFoTEh4KnDQxZLiNtl5UoXAvvdviOnsw7givPLmRDCy15mdJOLUXfHHnpD5NW8xqB3JI5DUaVCktPQduxAkhEGwCVxehDRWjBFFtSqvgIrX5TUnf7ZpVYgm7E-VVbKFt8jj8ApGYS6A==]
  • Lasheen, D. et al. (2016). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa_EN6tEWqf1lUsLyrCup2ws0XJkc4n6u-HlQErvXFKRUka71LnhQbUEmLzXnaXdd8S-EIzMw4wjST1J-fuwQeHr2nDkX1SSSpoDTw1ut8qjvV53wwte_z6jZDuO8A-MPIvvXuBUzK-ery73ywCoo_fZD9Dsvdx6m76gUQHp1VLDPtqV_D5_uNf5lIGdL2VNYxN-2zxZ5yK3FuSpZy2GOsHYlDI7heKSdqZtmDEAP_G-cXU-frv9ZZ8wiFVkE=]
  • [Comparative Guide to the Synthetic Routes of N-(3-aminophenyl)sulfamide]. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5toZJQIwXRlvBC4BWECgz1gHxM9EQW4aUnFW7tU4Xzckx2LO1C1sLhE62wkWfOJCZfgb2oMyzW7mFv5Zb2HwAjAWafL0fDlUYjwkf343EShp-m3ks_0vjbgzLQ5K_apfoI4IqoXomLE15-sh4x-oGZNBus9ofDGw6gKh2hLKvr9cql75erzFhyJO2ix7cQwxk3WkjTHRlP2WWJjneG3Kw0C0=]
  • [Spectroscopic Comparison: N-Bromobenzamide and Its Precursors]. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcS963dNCRbAV9wj5Yq6wMu0pDPbK1FqudIEyAbY37OXdsKfrXEvqRYGjdaYsq-NY_XfC7qHi5_sZpkgu04Lekdgf6Bf3IG9ffEtdcZr7mDaSMDCcTitonSW63H55Nze_B2jWCEcHxjjC1siNKr88pJPdhZVy3WI4wUUMBEtaKzPvarNKqEZn7U0fwQ61VCSE_pTeIHw0QcxBOdW8xEhgVTSL1515TyB0r4ctIlTY=]
  • Butsch, K. et al. (2025). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs-O2YIv22v4rCi5cUc--juTq_TLYdzYj5kw3_5v-y9N--ncUHNOJjedrGnVT2jgEER7_2jYSkERLyq3D2m00iG10uyZqeTJyYzEgtmMSuYbpW_754y-ildPV46Q_aPre53Kdx3bUkKBR--udxWbjBBk2y4nygtqf4JgMQ5pgD8H6yxTaZCgtPuWDhHdp1KnSHUKS7azF6LpsXUBrOmKxyjr-owx2O-d7cbahBbhd6OJjAczNofEO54R0s_wtWeBZ1Dm-hWXMRrZezqDBAoEifWMg3DblWLzPXwhgjX9vuwIKU8O5xxMlXL-2g2g==]
  • Valente, S. et al. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENuWt8jGwWInsLU9Zyzg74y7JYY2h8OalfCG_sfH2wyBCzRjhE_wWGRlf0YvxYr1W0595Tvl8nJvPhx06WRWtCrS7CPG6KckxQAFR6fIPVamVDU6uvgirRHJnBGgc1HImV2owad27f2pAR4g==]
  • [4-Nitro-N-(3-nitrophenyl)benzamide]. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwhtcpWoO5EadjPf0C3B6VAuNdK-SsLio6JwD8Qm3mkI-nGDL8C3xywnVKzqRvlwAN_MBNI7EHWnjc99Vzef9tGiEK3b5AlH4ltaiMhxhqn0Q5Qiekj2NXl0n7Df__hOIhLQMFe-v1eHVx2Q==]
  • [N-(3-Aminophenyl)-4-chlorobenzamide Product Page]. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSOVZhLHlEBtM1p-DRW-THOByek0naDXtNSmjek4XufvnTnIhc55OCP7qD4k1I_l08gMbe94P5ohMc0FDo6LH6M25wCCou-_Y1yUyO2xkNeJNAhRrYutPCv8k6QiBTJBcQcYVyAjKUjNvpi5nXXDi7yDWP9ov1XWlsZdmq6PAq]
  • [4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum]. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw1d0IUNGoffD_GY67Yd3mePOtE7jxeSaYfu4aS7O_CGWmrcgL6yKglq9pcfzg19TU3g95qBV3rrGRygArwgtz4xXU0E2MVVg95IlqggFXq4stpoGfAyuT2wjzbnlpPjUmp-N3PJUFjfhoniw_g-TI_gl1Tw==]
  • Baron, R. et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExJpEIY2uRtTSeeTlEb8HiiqpD8fZmpy5KUrxfW_PnbHyztr5_9uYbzhk14zMCwqZBoRvNZC9yF2G_HWo5h_OI0_BnaVlHTHKoTeB4HkP2AcKNw26bgJWcsKMfXz7U-J9DcF4=]
  • Kawamoto, Y. et al. (n.d.). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. SSRN. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx_nE9XyvPwX8b8P1vCCtwoiWNnLkAZeIefH7cw1ThXLcmU-uEahfW8vhlm02A1FGCPFBJ9k2qLKQmhB4jhkUjS-KXRNW4gZm1BlNEFJJ9erzRioAGPXXsNsgnCUaWZjBElyi6ices2vCxiSqNVX00BShcxCUmID-pHpnNvlCYUdxCl3WM0GQdoocbkqxy8HiJXMep4jOiJSHVFfsmjfet4Fn2g-ekLudhArny-04pCJrugg==]

Sources

N-(3-aminophenyl)-4-bromobenzamide: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-(3-aminophenyl)-4-bromobenzamide is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide range of complex organic compounds. Its unique structure, featuring a reactive primary amine and a readily functionalizable aryl bromide, makes it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of its physicochemical properties, synthesis methodologies, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, analytical characterization techniques, and safety considerations are also presented to support researchers in its effective utilization.

Physicochemical Properties and Structural Attributes

N-(3-aminophenyl)-4-bromobenzamide is a solid organic compound characterized by the presence of three key functional groups: an amide linkage, a primary aromatic amine, and an aryl bromide. These features dictate its chemical reactivity and potential for further elaboration. The primary amine is nucleophilic, while the carbon-bromine bond is susceptible to a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of N-(3-aminophenyl)-4-bromobenzamide

PropertyValueSource
Molecular Formula C₁₃H₁₁BrN₂O[1]
Molecular Weight 291.15 g/mol [1]
CAS Number 898170-52-0[2]
Physical State Solid[1]
Melting Point 200-203 °C[1]

Synthesis of N-(3-aminophenyl)-4-bromobenzamide

The most common and direct method for synthesizing N-(3-aminophenyl)-4-bromobenzamide is through the acylation of m-phenylenediamine with 4-bromobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices:

  • Selective Acylation: M-phenylenediamine possesses two amino groups. However, the selective mono-acylation is readily achievable by controlling the stoichiometry of the reactants. Using a slight excess of the diamine can help minimize the formation of the di-acylated byproduct.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve both reactants.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction rate, and then allowed to warm to room temperature to ensure completion.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions R1 m-Phenylenediamine Solvent DCM or THF R1->Solvent + P P R2 4-Bromobenzoyl Chloride R2->Solvent + Base Pyridine or Et3N Solvent->Base Temp 0°C to RT Base->Temp Product N-(3-aminophenyl)- 4-bromobenzamide Temp->Product Acylation Byproduct Pyridine·HCl Product->Byproduct + (neutralized)

Caption: Synthesis of N-(3-aminophenyl)-4-bromobenzamide via acylation.

Role as a Key Intermediate in Chemical Synthesis

The bifunctional nature of N-(3-aminophenyl)-4-bromobenzamide makes it an exceptionally useful building block for creating libraries of compounds for drug discovery.[3]

  • Amine Functionality: The primary amine can be readily derivatized through reactions such as acylation, alkylation, reductive amination, and urea/thiourea formation to introduce diverse chemical moieties.[4]

  • Aryl Bromide Functionality: The bromine atom is a versatile handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the core scaffold.[3]

This dual reactivity has been particularly exploited in the synthesis of kinase inhibitors, where the benzamide core acts as a scaffold to position functional groups that interact with the ATP-binding site of the target kinase.[5][6][7] Several research programs have utilized this intermediate to develop potent inhibitors for targets like Fibroblast Growth Factor Receptor 1 (FGFR1) and Fms-like Tyrosine Kinase 3 (FLT3).[6][8]

Analytical Characterization

To ensure the identity and purity of synthesized N-(3-aminophenyl)-4-bromobenzamide, a combination of spectroscopic techniques is employed. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from closely related analogues.[9]

Table 2: Predicted Spectroscopic Data for N-(3-aminophenyl)-4-bromobenzamide

TechniquePredicted Key Signals
¹H NMR Aromatic protons (multiple signals between δ 6.5-8.0 ppm), Amide NH (singlet, δ ~10 ppm), Amine NH₂ (broad singlet, δ ~5.0 ppm).
¹³C NMR Aromatic carbons (signals between δ 110-150 ppm), Amide carbonyl (signal around δ 165 ppm).
IR (cm⁻¹) N-H stretching (amine and amide, ~3400-3200 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), C-Br stretching (~600-500 cm⁻¹).
Mass Spec (MS) Molecular ion peak (M+) at m/z 290/292 (due to bromine isotopes), and characteristic fragmentation patterns.

Experimental Protocols

The following protocols are generalized methodologies that serve as a starting point for the synthesis and subsequent functionalization of N-(3-aminophenyl)-4-bromobenzamide.

Synthesis of N-(3-aminophenyl)-4-bromobenzamide
  • Reaction Setup: To a solution of m-phenylenediamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 equivalents).

  • Addition of Acyl Chloride: Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as detailed in Section 4.

General Protocol for a Suzuki Cross-Coupling Reaction
  • Reaction Setup: In a reaction vessel, combine N-(3-aminophenyl)-4-bromobenzamide (1.0 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol.

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to isolate the coupled product.

Experimental Workflow Diagram

Caption: General workflow for synthesis, purification, and analysis.

Safety, Handling, and Storage

As with all laboratory chemicals, N-(3-aminophenyl)-4-bromobenzamide should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Handling: Use in a well-ventilated area or with appropriate exhaust ventilation.[11] Avoid breathing dust.[11] Wash hands and any exposed skin thoroughly after handling.[12]

  • Hazards: May cause skin and serious eye irritation.[12] May be harmful if swallowed or inhaled.[13][14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14] Keep away from strong oxidizing agents and strong acids.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[11]

Conclusion

N-(3-aminophenyl)-4-bromobenzamide is a high-value chemical intermediate with significant utility in synthetic organic chemistry, particularly in the field of drug discovery. Its straightforward synthesis and the orthogonal reactivity of its amino and bromo functionalities provide a robust platform for the rapid generation of diverse molecular architectures. This guide has outlined the essential technical information required for its synthesis, characterization, and application, providing a solid foundation for researchers aiming to leverage this versatile building block in their scientific endeavors.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
  • Cayman Chemical. (2025, June 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • TCI Chemicals. (2024, November 19). Safety Data Sheet.
  • Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460.
  • Sigma-Aldrich. (n.d.). N-(4-AMINOPHENYL)-4-BROMOBENZAMIDE AldrichCPR.
  • BLDpharm. (n.d.). 1016758-32-9|N-(3-Aminophenyl)-3-bromobenzamide.
  • Patil, S., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1008.
  • Hoffman Fine Chemicals. (n.d.). CAS 292870-41-8 | N-(4-Aminophenyl)-4-bromobenzamide.
  • ChemicalBook. (n.d.). N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis.
  • Fares, M., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the colchicine binding site on tubulin as anticancer agents. Drug Design, Development and Therapy, 8, 115-127.
  • BenchChem. (2025). Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide.
  • Smolecule. (2023, August 19). Buy N-(3-Bromophenyl)benzamide | 10286-85-8.
  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Journal of Chemical Crystallography, 40, 1030-1035.
  • National Center for Biotechnology Information. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. PubChem Compound Database.
  • ChemicalBook. (n.d.). 4-Amino-N-(3-Aminophenyl)-Benzamide | 2657-85-4.
  • Valik, J., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Zhang, Y., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry, 56(2), 575-584.
  • Santa Cruz Biotechnology. (n.d.). 3-amino-N-(4-bromophenyl)propanamide.
  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • BenchChem. (2025). Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols.
  • Gevorgyan, A., et al. (2018). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 23(1), 113.
  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4133.
  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters, 28(18), 3077-3081.
  • Bagley, M. C., Dwyer, J. E., & Davis, M. D. (2011). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 9(21), 7315-7322.
  • Gowda, B. T., et al. (2009). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o597.
  • ChemicalBook. (n.d.). 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum.

Sources

The Aminophenyl Benzamide Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminophenyl benzamide core is a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Its inherent structural features—a benzoyl group linked to an aminophenyl moiety via an amide bond—provide a versatile platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the discovery, history, synthetic methodologies, and key mechanisms of action of aminophenyl benzamide derivatives, with a focus on their applications in oncology and beyond.

The general structure of an aminophenyl benzamide derivative consists of a benzamide, which is a benzoic acid derivative where the hydroxyl group is replaced by an amine, linked to a phenyl group that is substituted with an amino group. The position of the amino group on the phenyl ring (ortho, meta, or para) and further substitutions on either aromatic ring give rise to a vast chemical space for drug discovery.[1][2]

A Journey Through Time: The Historical Development of Aminophenyl Benzamide Derivatives

The story of aminophenyl benzamide derivatives is intertwined with the broader history of benzamides in medicinal chemistry. While the initial discovery of benzamide itself dates back to the 19th century, its therapeutic potential and that of its derivatives began to be realized in the mid-20th century.[3][4]

A Timeline of Key Developments:

  • 19th Century: The foundations of organic chemistry are laid, with the first synthesis of amides from carboxylic acids and amines. Friedrich Wöhler and Justus von Liebig's work on benzamide in 1832 was a notable early milestone.[3]

  • Mid-20th Century: The post-war era saw a surge in the discovery of synthetic therapeutic agents.[5] While not aminophenyl benzamides in the modern sense, the development of procainamide, a procaine derivative with an amide linkage, highlighted the potential of benzamide-containing structures as bioactive molecules.

  • Late 20th Century: The focus of drug discovery shifted towards more targeted therapies. The exploration of enzyme inhibitors and receptor modulators led to the synthesis and investigation of a wide range of substituted benzamides. A significant patent filed in 1987 described N-(2'-aminophenyl)-benzamide derivatives for the treatment of cancer, marking a key moment in the development of this specific class of compounds.[6]

  • 21st Century: The "omics" revolution and a deeper understanding of disease biology at the molecular level propelled the development of highly specific aminophenyl benzamide derivatives. The discovery of their ability to inhibit key enzymes like histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2) has led to their emergence as a critical class of anti-cancer agents.[7][8]

The Art of Creation: Synthesis of Aminophenyl Benzamide Derivatives

The synthesis of aminophenyl benzamide derivatives typically involves the formation of an amide bond between a substituted benzoic acid and a substituted aniline. Several reliable methods have been established, with the choice of route often depending on the nature of the substituents and the desired scale of the reaction.

A common and straightforward approach involves the activation of the carboxylic acid group of a benzoic acid derivative, followed by reaction with an aminophenyl compound. A typical synthetic route begins with the conversion of a nitro-substituted benzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This is followed by the reaction of the acyl chloride with a nitroaniline. The resulting nitro-substituted benzamide is then reduced to the desired aminophenyl benzamide derivative, often through catalytic hydrogenation using palladium on carbon (Pd/C).[9]

Experimental Protocol: General Synthesis of an N-(4-aminophenyl)-substituted Benzamide

This protocol outlines a representative synthesis starting from a substituted benzoic acid and p-nitroaniline.

Step 1: Acyl Chloride Formation

  • To a solution of the substituted benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Bond Formation

  • Dissolve the crude acyl chloride in dry DCM.

  • In a separate flask, dissolve p-nitroaniline (1 equivalent) and a base such as triethylamine (TEA) (2-3 equivalents) in dry DCM.

  • Slowly add the acyl chloride solution to the p-nitroaniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitro-substituted benzamide.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro-substituted benzamide in ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon) for 30 minutes to a few hours, monitoring by TLC.

  • Once the reduction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminophenyl benzamide derivative.

Purification and Characterization

Purification:

  • Column Chromatography: This is a standard method for purifying the crude product. A silica gel column is typically used with a gradient of ethyl acetate in hexanes as the eluent.[10]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The chemical shifts, integration, and coupling patterns provide detailed information about the molecular framework.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide bond.

Unraveling the Mechanisms: How Aminophenyl Benzamide Derivatives Exert Their Effects

The therapeutic efficacy of aminophenyl benzamide derivatives stems from their ability to interact with and modulate the activity of key biological targets. Three prominent mechanisms of action have been identified, particularly in the context of cancer therapy: histone deacetylase (HDAC) inhibition, vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition, and DNA crosslinking.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[8] This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Aminophenyl benzamide derivatives, such as Entinostat (MS-275) and Mocetinostat, act as HDAC inhibitors.[7][13] The N-(2-aminophenyl)benzamide moiety is a key pharmacophore that chelates the zinc ion in the active site of class I HDACs, thereby blocking their enzymatic activity.[7] This inhibition leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[14]

Table 1: Examples of Aminophenyl Benzamide HDAC Inhibitors

Compound NameStructureTarget HDACsTherapeutic Application
Entinostat (MS-275) (Image of Entinostat structure)Class I HDACs (HDAC1, 2, 3)Cancer (in clinical trials)
Mocetinostat (Image of Mocetinostat structure)Class I HDACs (HDAC1, 2, 3)Cancer (in clinical trials)
Chidamide (Image of Chidamide structure)Class I HDACsPeripheral T-cell lymphoma (approved in China)
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (Image of the compound structure)HDAC1 selectivePreclinical anticancer studies

Signaling Pathway: HDAC Inhibition

HDAC_Inhibition cluster_1 Normal State (Cancer) cluster_2 With HDAC Inhibitor HDAC HDAC Acetyl_Groups Acetyl Groups HDAC->Acetyl_Groups Removes Chromatin_Condensed Condensed Chromatin (Gene Silencing) HDAC->Chromatin_Condensed Chromatin_Open Open Chromatin (Gene Expression) Histones Histones Histones->HDAC Deacetylation Acetyl_Groups->Histones Tumor_Suppressor Tumor Suppressor Genes Chromatin_Condensed->Tumor_Suppressor Silences Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis Tumor_Suppressor->Cell_Cycle_Arrest Expression Leads to Aminophenyl_Benzamide Aminophenyl Benzamide Derivative Aminophenyl_Benzamide->HDAC Inhibits Chromatin_Open->Tumor_Suppressor Allows Expression of

Caption: HDAC inhibition by aminophenyl benzamide derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF-A, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[15]

Several aminophenyl benzamide derivatives have been developed as potent inhibitors of VEGFR-2. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[16] By inhibiting VEGFR-2, these derivatives effectively block tumor-induced angiogenesis, cutting off the tumor's blood supply and inhibiting its growth.

Table 2: Examples of Aminophenyl Benzamide VEGFR-2 Inhibitors

Compound NameStructureTarget KinasesTherapeutic Application
Apatinib (Image of Apatinib structure)VEGFR-2Gastric cancer (approved in China)
Foretinib (Image of Foretinib structure)VEGFR-2, METCancer (in clinical trials)
Tivozanib (Image of Tivozanib structure)VEGFR-1, -2, -3Renal cell carcinoma (approved)
ZINC33268577 (Image of ZINC33268577 structure)VEGFR-2Preclinical anti-angiogenesis studies[17]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 P2 P VEGFR2->P2 Aminophenyl_Benzamide Aminophenyl Benzamide Derivative Aminophenyl_Benzamide->VEGFR2 Inhibits (prevents phosphorylation) PLCg PLCγ P1->PLCg Activates PI3K PI3K P1->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: VEGFR-2 signaling cascade and its inhibition.

DNA Crosslinking

Certain aminophenyl benzamide derivatives have been shown to exert their cytotoxic effects through DNA crosslinking. This mechanism involves the covalent linkage of the two strands of the DNA double helix, which prevents DNA replication and transcription, ultimately leading to cell death.

While less common than HDAC or VEGFR-2 inhibition, this mechanism is particularly relevant for certain classes of antitumor agents. For example, compounds containing reactive moieties, such as nitrogen mustards, can be incorporated into the aminophenyl benzamide scaffold.[14] These agents can then form interstrand crosslinks within the DNA of rapidly dividing cancer cells, leading to their selective destruction.

Table 3: Examples of Aminophenyl Benzamide Derivatives with Potential DNA Crosslinking Activity

Compound NameStructureKey FeatureProposed Application
4-amino-N-(2'-aminophenyl)benzamide derivatives with nitrogen mustard moiety (Generic structure with nitrogen mustard)Contains a DNA alkylating groupAnticancer
Analogs of Duocarmycin (Generic structure with cyclopropane)Contains a DNA alkylating pharmacophoreAnticancer

Mechanism: DNA Interstrand Crosslinking

DNA_Crosslinking DNA DNA Double Helix Crosslinked_DNA Crosslinked DNA Aminophenyl_Benzamide Aminophenyl Benzamide (with reactive group) Aminophenyl_Benzamide->DNA Covalently binds to both strands Replication_Fork Replication Fork Stall Crosslinked_DNA->Replication_Fork Prevents unwinding Apoptosis Apoptosis Replication_Fork->Apoptosis Triggers

Caption: DNA crosslinking by aminophenyl benzamide derivatives.

In the Lab: Key Experimental Protocols

The successful development of novel aminophenyl benzamide derivatives relies on robust and reproducible experimental protocols for their synthesis, purification, and biological evaluation.

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Test compounds (aminophenyl benzamide derivatives)

  • Developer solution (containing a protease)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the HDAC enzyme, and either the test compound, positive control, or vehicle (for the negative control).

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing a fluorescent product.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer

  • ATP

  • A suitable substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds (aminophenyl benzamide derivatives)

  • A detection reagent (e.g., a phosphotyrosine-specific antibody or an ATP-Glo™ luminescent assay kit)

  • 96-well plate

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • To the wells of the 96-well plate, add the kinase assay buffer, the VEGFR-2 enzyme, the substrate, and the test compound or vehicle.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (the method will depend on the detection reagent used).

  • Quantify the amount of substrate phosphorylation. If using an antibody-based method, this may involve an ELISA-like procedure. If using a luminescent ATP detection kit, the amount of remaining ATP is measured, which is inversely proportional to the kinase activity.

  • Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

Aminophenyl benzamide derivatives have firmly established themselves as a versatile and valuable scaffold in drug discovery. Their journey from historical chemical curiosities to clinically approved life-saving medicines is a testament to the power of medicinal chemistry. The ability to modulate their activity against diverse targets such as HDACs and VEGFR-2 underscores their continued importance in the development of novel therapies, particularly in oncology.

Future research in this area will likely focus on the development of even more selective inhibitors to minimize off-target effects and improve patient outcomes. The exploration of novel therapeutic applications beyond cancer, such as in inflammatory and neurodegenerative diseases, also holds significant promise. As our understanding of disease biology continues to grow, the aminophenyl benzamide scaffold will undoubtedly remain a key platform for the design and synthesis of the next generation of targeted therapeutics.

References

  • Gerokonstantis, D. T., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. [Link]

  • Hogg, S. J., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 759408, N-(2-aminophenyl)benzamide. [Link]

  • Taylor & Francis. Benzamide – Knowledge and References. [Link]

  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. [Link]

  • Stenutz. 4-amino-N-(4-aminophenyl)benzamide. [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

  • Varghese, S., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • El-Sayed, M. A. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. [Link]

  • Google Patents. CN1012498B - The preparation method of N-(2'-aminophenyl)
  • Wikipedia. Crosslinking of DNA. [Link]

  • Rycenga, H. B., & Long, D. T. (2021). Synthesis of DNA duplexes containing site-specific interstrand cross-links via sequential reductive amination reactions involving a derivatizable amino group. Biochemistry. [Link]

  • Wikipedia. Timeline of crystallography. [Link]

  • Patrick, G. L. (2017). History of Drug Discovery. eLS. [Link]

  • Newman, D. J., & Cragg, G. M. (2024). History and Prospects of Drug Discovery and Development Collaboration between Industry and Academia. Journal of Natural Products. [Link]

  • Semantic Scholar. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • Google Patents. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • MDPI. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. [Link]

  • ResearchGate. Examples of previously reported 2-aminobenzamides and their inhibitory.... [Link]

  • NIST. Benzamide, N-(4-aminophenyl)-. [Link]

  • PubMed. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. [Link]

  • ACS Publications. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. [Link]

  • PubMed. An Improved 4'-Aminomethyltroxsalen-Based DNA Crosslinker for Biotinylation of DNA. [Link]

Sources

Methodological & Application

Using "N-(3-aminophenyl)-4-bromobenzamide" as a histone deacetylase (HDAC) inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Specificity Profiling & Mechanism Validation of Benzamide HDAC Inhibitors

Part 1: Core Directive & Scientific Rationale

Executive Summary

This Application Note details the protocol for using N-(3-aminophenyl)-4-bromobenzamide (3-APBB) as a structural negative control in Histone Deacetylase (HDAC) inhibition assays.

While benzamide-based small molecules are potent, Class I-selective HDAC inhibitors (e.g., Entinostat, Mocetinostat), their activity relies strictly on the ortho-aminoanilide (2-aminophenyl) pharmacophore to chelate the zinc ion (


) within the HDAC active site. The meta-amino  isomer (3-APBB) lacks the geometric capacity for bidentate zinc chelation, rendering it significantly less active or inactive.

Therefore, 3-APBB is not used as a therapeutic inhibitor itself, but as a critical specificity probe to validate that biological effects observed with active benzamides are due to on-target HDAC inhibition rather than off-target toxicity or scaffold promiscuity.

Mechanism of Action: The "Ortho-Meta" Switch
  • Active Inhibitors (Ortho): N-(2 -aminophenyl) benzamides possess an amine group at the ortho position relative to the amide bond. This allows the carbonyl oxygen and the amino nitrogen to form a tight, bidentate chelate with the catalytic

    
     ion, blocking substrate access.
    
  • Negative Control (Meta): In N-(3-aminophenyl)-4-bromobenzamide , the amine is shifted to the meta position. This increases the distance from the carbonyl oxygen, breaking the chelation geometry. The molecule may enter the binding pocket but cannot neutralize the catalytic core.

Part 2: Experimental Protocols

Protocol A: In Vitro Fluorometric HDAC Activity Assay

Objective: To quantify and compare the IC50 of the active 2-amino analog vs. the inactive 3-APBB control against recombinant HDAC1/2/3.

Materials:

  • Recombinant HDAC1, HDAC2, or HDAC3 enzyme.

  • Fluorogenic Substrate: Acetyl-Lys(Ac)-AMC (or equivalent).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Test Compounds:

    • Active: N-(2-aminophenyl)-4-bromobenzamide (Positive Control).

    • Test/Negative: N-(3-aminophenyl)-4-bromobenzamide (3-APBB).

    • Vehicle: DMSO.

Workflow:

  • Compound Preparation: Prepare 10 mM stock solutions of both compounds in DMSO. Perform 1:3 serial dilutions in Assay Buffer to create a concentration range (e.g., 10

    
    M to 0.1 nM).
    
  • Enzyme Incubation: Dispense 10

    
    L of diluted compound and 15 
    
    
    
    L of HDAC enzyme solution into a black 96-well plate. Incubate for 30 minutes at 37°C to allow for slow-binding kinetics typical of benzamides.
  • Substrate Addition: Add 25

    
    L of Fluorogenic Substrate (20 
    
    
    
    M final). Incubate for 30–60 minutes at 37°C.
  • Development: Add 50

    
    L of Developer Solution (Trypsin/TSA) to cleave the deacetylated substrate and release the fluorophore. Incubate for 15 minutes at room temperature.
    
  • Detection: Read fluorescence at Ex/Em = 360/460 nm.

Data Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a sigmoidal dose-response curve.

ParameterActive (2-amino)Control (3-APBB)Interpretation
IC50 (HDAC1) < 500 nM> 10,000 nMConfirms loss of potency due to isomer shift.
IC50 (HDAC3) < 500 nM> 10,000 nMValidates Class I specificity mechanism.
Curve Shape SigmoidalFlat / NoiseProves lack of specific binding.
Protocol B: Cellular Target Engagement (Western Blot)

Objective: To confirm that 3-APBB does not induce histone hyperacetylation in cells, proving that any cytotoxicity observed at high doses is off-target.

Cell Lines: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Allow attachment overnight.
    
  • Treatment: Treat cells for 24 hours with:

    • Vehicle (DMSO 0.1%)

    • Active 2-amino analog (1

      
      M and 5 
      
      
      
      M)
    • 3-APBB (1

      
      M and 5 
      
      
      
      M)
  • Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors and 1

    
    M TSA  (to prevent deacetylation during lysis).
    
  • Immunoblotting:

    • Load 20

      
      g protein per lane.
      
    • Primary Antibodies: Acetyl-Histone H3 (Lys9/Lys14) and Total Histone H3 .

    • Secondary Antibodies: HRP-conjugated anti-rabbit.

  • Quantification: Normalize Acetyl-H3 signal to Total H3.

Expected Results:

  • Active (2-amino): Strong induction of Acetyl-H3 (accumulation of substrate).

  • Control (3-APBB): Acetyl-H3 levels comparable to DMSO vehicle.

Part 3: Visualization & Logic

Structural Logic: The Zinc Chelation Gap

The following diagram illustrates why the 3-amino analog fails as an inhibitor, visualizing the "Pharmacophore Gap."

HDAC_Mechanism cluster_Active Potent Inhibitor (2-Amino) cluster_Inactive Negative Control (3-Amino) HDAC_Site HDAC Active Site (Zinc Ion Zn2+) Biological_Effect Histone Hyperacetylation (Gene Expression Change) HDAC_Site->Biological_Effect Inhibition No_Effect Baseline Acetylation (No Epigenetic Change) HDAC_Site->No_Effect Activity Retained Active_Cpd N-(2-aminophenyl)-4-bromobenzamide Chelation Bidentate Chelation (C=O and NH2 bind Zn2+) Active_Cpd->Chelation Enters Pocket Chelation->HDAC_Site Neutralizes Zn2+ Inactive_Cpd N-(3-aminophenyl)-4-bromobenzamide (3-APBB) No_Chelation Steric Mismatch (NH2 too far from C=O) Inactive_Cpd->No_Chelation Enters Pocket No_Chelation->HDAC_Site Fails to Bind Zn2+

Caption: Mechanistic divergence between the active ortho-amino inhibitor and the inactive meta-amino control (3-APBB).

Part 4: References

  • Chou, C. J., et al. (2008). "Structure-activity relationships of aniline-based histone deacetylase inhibitors: The role of the zinc-binding group." Journal of Medicinal Chemistry.

    • Establishes the critical requirement of the ortho-phenylenediamine motif for zinc chelation.

  • Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel inhibitors of histone deacetylases."[1][2] Journal of Medicinal Chemistry.

    • Provides comparative data on benzamide regioisomers.

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Relevance of Isoform Selectivity." Biochemistry.

    • Discusses the kinetics of benzamide inhibitors (Class I selectivity).

  • Sigma-Aldrich / Merck. (2024). "N-(3-aminophenyl)-4-bromobenzamide Product Specification."

    • Verifies commercial availability of the scaffold for use as a control.

Sources

Application Note: Cellular Profiling of N-(3-aminophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing N-(3-aminophenyl)-4-bromobenzamide (CAS: 898170-52-0), a synthetic benzanilide scaffold.

While often employed as a chemical intermediate, this molecule serves a critical biological function as a structural probe (SAR tool) in epigenetic drug discovery. Specifically, it acts as the meta-isomer counterpart to the ortho-amino benzamide pharmacophore found in Class I Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275) and Tacedinaline (CI-994) .

Executive Summary

N-(3-aminophenyl)-4-bromobenzamide is a small molecule benzanilide comprising a 4-bromobenzoyl "tail" and a 3-aminoaniline "head." In medicinal chemistry, it is primarily utilized to define the regiochemical requirements of zinc-dependent enzymes.

  • Primary Application (Epigenetics): It serves as a negative control or selectivity probe for Class I HDAC inhibitors. The meta-position of the amine prevents effective chelation of the active site Zinc (Zn²⁺) ion, contrasting with the high potency of ortho-amino analogs (e.g., Entinostat).

  • Secondary Application (Ion Channels): Emerging literature identifies N-(3-aminophenyl)benzamide derivatives as modulators of TRPV2 channels, critical in macrophage migration and immune response.

  • Assay Focus: This guide details protocols for validating Target Engagement (via Western Blot) and Cellular Viability, establishing the compound's baseline activity profile.

Biological Mechanism & SAR Logic

To understand the utility of this compound, one must analyze its binding mode relative to active drugs.

The "Ortho-Meta Switch" in HDAC Inhibition

Class I HDAC inhibitors (HDAC1, 2,[1][2] 3) typically require a Zinc-Binding Group (ZBG).

  • Active Pharmacophore (Ortho): An amino group at the 2-position (ortho) of the aniline ring forms a bidentate chelate with the Zn²⁺ ion in the enzyme's catalytic pocket.

  • Inactive/Weak Probe (Meta): N-(3-aminophenyl)-4-bromobenzamide places the amino group at the 3-position (meta). This steric shift disrupts Zn²⁺ chelation, rendering the molecule significantly less active.

  • Utility: By comparing cellular responses between the ortho-analog (positive control) and this meta-analog, researchers confirm that observed effects are due to specific HDAC inhibition rather than non-specific toxicity.

Graphviz Visualization: The SAR Logic

SAR_Logic Compound N-(3-aminophenyl)-4-bromobenzamide Mechanism Zinc Chelation (Active Site) Compound->Mechanism Meta-Amino Group Target Class I HDACs (HDAC 1/2/3) Target->Mechanism Outcome_Meta Ineffective Binding (Negative Control) Mechanism->Outcome_Meta Steric Mismatch Outcome_Ortho Potent Inhibition (Positive Control) Mechanism->Outcome_Ortho Ortho-Amino (Analog) Downstream Histone Hyperacetylation (H3K9ac, H4K12ac) Outcome_Meta->Downstream No Effect Outcome_Ortho->Downstream Induces

Caption: Logical flow demonstrating why the meta-amino structure serves as a specificity control in HDAC assays.

Experimental Protocols

Protocol A: Cellular Histone Acetylation Assay (Western Blot)

Objective: To confirm that N-(3-aminophenyl)-4-bromobenzamide does not induce histone hyperacetylation, distinguishing it from active HDAC inhibitors.

Materials:

  • Cell Line: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer).

  • Compound: N-(3-aminophenyl)-4-bromobenzamide (10 mM stock in DMSO).

  • Positive Control: Entinostat (MS-275) or Vorinostat (SAHA).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail + 1 μM Trichostatin A (TSA) (Critical: TSA prevents deacetylation during lysis).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment:

    • Treat cells with increasing concentrations of N-(3-aminophenyl)-4-bromobenzamide (1 μM, 5 μM, 10 μM).

    • Treat separate wells with Positive Control (Entinostat, 1 μM).

    • Vehicle Control: 0.1% DMSO.

  • Incubation: Incubate for 18–24 hours . (Acetylation marks are stable but require time to accumulate).

  • Harvesting:

    • Wash cells 1x with ice-cold PBS.

    • Add 150 μL ice-cold Lysis Buffer (supplemented with TSA).

    • Scrape and collect lysate; sonicate briefly (3x 5 sec) to shear DNA.

  • Western Blotting:

    • Load 20 μg protein per lane.

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Histone H4.

    • Loading Control: Anti-Total H3 or Anti-

      
      -Actin.
      
  • Analysis:

    • Expected Result: The Positive Control will show a dense, dark band for Acetyl-H3. The N-(3-aminophenyl)-4-bromobenzamide lanes should resemble the DMSO control (faint/no band), confirming lack of HDAC inhibition.

Protocol B: Cell Viability & Cytotoxicity Profiling (MTT/ATP)

Objective: To determine the non-specific cytotoxicity of the scaffold.

Materials:

  • Assay: CellTiter-Glo® (Promega) or MTT Reagent.

  • Plate: 96-well white-walled (for luminescence) or clear (for MTT).

Workflow:

  • Seeding: Plate 3,000–5,000 cells/well in 90 μL media. Allow attachment (4–6 hours).

  • Dosing: Prepare a 10-point dilution series of N-(3-aminophenyl)-4-bromobenzamide (Range: 100 μM down to 0.1 nM). Add 10 μL (10x conc) to wells.

  • Duration: Incubate for 72 hours (standard cytotoxicity window).

  • Readout:

    • MTT: Add reagent, incubate 4h, solubilize crystals, read Absorbance at 570 nm.

    • ATP (Glo): Add reagent, shake 2 min, read Luminescence.

  • Calculation: Calculate

    
     using a 4-parameter logistic regression.
    
    • Note: If

      
       but the compound is used at 1 μM in other assays, it is considered non-toxic at working concentrations.
      

Data Interpretation & Troubleshooting

Comparative Activity Table:

Assay Readout Positive Control (Entinostat) N-(3-aminophenyl)-4-bromobenzamide Interpretation
HDAC1/2 IC50 (Cell-free) < 500 nM > 10,000 nM (Expected) Validates lack of ZBG function.
Acetyl-H3 (Western) Strong Induction (>10x) No/Weak Induction (<2x) Confirms cellular inactivity on HDACs.

| Cell Viability (IC50) | ~1–5 μM (Cell dependent) | Variable (Likely >10 μM) | If toxic, mechanism is likely non-epigenetic. |

Troubleshooting:

  • Unexpected Acetylation: If N-(3-aminophenyl)-4-bromobenzamide induces acetylation, check for metabolic conversion . In rare cases, liver microsomes (if using hepatocytes) might hydroxylate the ring, creating an active metabolite.

  • Precipitation: The 4-bromo group increases lipophilicity. Ensure DMSO concentration is kept at 0.1–0.5% and check for crystal formation in media at >10 μM.

Advanced Workflow: TRPV2 Screening (Optional)

For researchers investigating the TRPV2 modulation potential (based on the scaffold's structural similarity to known blockers):

  • Dye: Fluo-4 AM (Calcium Indicator).

  • Stimulus: Cannabidiol (CBD) or 2-APB (non-specific agonists) to activate TRPV2.

  • Method: Pre-incubate cells with N-(3-aminophenyl)-4-bromobenzamide (10 μM) for 30 mins. Add Agonist. Measure Calcium flux via kinetic plate reader.

  • Success Criteria: Reduction in peak calcium fluorescence compared to Agonist-only control indicates channel blockade.

Graphviz: Experimental Decision Tree

Workflow Start Start: N-(3-aminophenyl)-4-bromobenzamide Solubility Solubility Check (DMSO Stock) Start->Solubility Viability Cytotoxicity Assay (72h MTT/ATP) Solubility->Viability Decision Toxic at < 5µM? Viability->Decision NonSpecific Likely Non-Specific Toxicity (Off-Target) Decision->NonSpecific Yes Specific Proceed to Target Assays Decision->Specific No HDAC_Assay HDAC Western Blot (Check Acetyl-H3) Specific->HDAC_Assay TRPV_Assay TRPV2 Calcium Flux (Optional) Specific->TRPV_Assay

Caption: Step-by-step decision matrix for characterizing the biological activity of the scaffold.

References

  • Bressi, J. C., et al. (2010).[1] Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the strict requirement for ortho-amino substitution for HDAC activity).

  • Mellini, P., et al. (2023). Medicinal chemistry advances in targeting class I histone deacetylases: Novel ZBGs.[2] Exploration of Targeted Anti-tumor Therapy.[3] (Reviews the benzamide pharmacophore and the inactivity of meta-isomers).

  • Peretz, A., et al. (2024). TRPV2 channel blockers and use thereof. WIPO Patent Application WO2024009308A1. (Identifies N-(3-aminophenyl)benzamide derivatives as potential TRPV2 modulators).

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (Standard industry protocol for cytotoxicity).

Sources

Troubleshooting & Optimization

Troubleshooting "N-(3-aminophenyl)-4-bromobenzamide" synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(3-aminophenyl)-4-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling reaction. The content is structured in a question-and-answer format to directly address practical issues in the laboratory.

Overview of the Synthesis

The primary route to N-(3-aminophenyl)-4-bromobenzamide involves the nucleophilic acyl substitution reaction between m-phenylenediamine and 4-bromobenzoyl chloride. While straightforward in principle, the bifunctional nature of m-phenylenediamine and the high reactivity of the acyl chloride introduce several potential side reactions that can complicate the synthesis and purification process.

Synthesis_Overview MPD m-Phenylenediamine reaction + MPD->reaction BBC 4-Bromobenzoyl Chloride BBC->reaction Product N-(3-aminophenyl)-4-bromobenzamide reaction->Product HCl HCl Product->HCl + (Byproduct)

Caption: Core synthetic reaction for N-(3-aminophenyl)-4-bromobenzamide.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted m-phenylenediamine. What's going wrong?

A1: This issue typically points to the deactivation of your nucleophile (m-phenylenediamine) or problems with your acylating agent.

Causality & Explanation: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] In the absence of a base to neutralize this acid, the HCl will protonate the free amino groups of the m-phenylenediamine starting material and the product. This protonated amine (an ammonium salt) is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and leading to a theoretical maximum yield of only 50%.[1]

Troubleshooting Protocol:

  • Incorporate a Base: The most critical step is to add a non-nucleophilic base to the reaction mixture to act as an acid scavenger.

    • Recommended Bases: Pyridine or triethylamine (TEA) are commonly used. Typically, 1.1 to 1.5 equivalents are sufficient.

    • Procedure: The base can be added to the solution of m-phenylenediamine before the dropwise addition of the 4-bromobenzoyl chloride.[2]

  • Verify Acyl Chloride Quality: 4-bromobenzoyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-bromobenzoic acid.[3][4]

    • Check: Use freshly opened or distilled 4-bromobenzoyl chloride. If you suspect hydrolysis, you can confirm the presence of 4-bromobenzoic acid via IR spectroscopy (broad O-H stretch) or by its insolubility in non-polar solvents.

    • Solution: If significant hydrolysis has occurred, purify the acyl chloride by vacuum distillation.[3]

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried), and anhydrous solvents (e.g., Dichloromethane, THF) should be used to prevent hydrolysis of the acyl chloride.[2][5]

Q2: I've isolated a major side product that is much less polar than my desired product. What is it and how can I prevent its formation?

A2: This is the most common side reaction in this synthesis. The described side product is almost certainly the diacylated compound, N,N'-(1,3-phenylene)bis(4-bromobenzamide) .

Causality & Explanation: m-Phenylenediamine has two nucleophilic amino groups. Once the first acylation occurs to form the desired mono-amide product, the remaining free amino group can react with a second molecule of 4-bromobenzoyl chloride. This second reaction forms the symmetrical, less polar di-amide.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reaction Pathway MPD m-Phenylenediamine Product Mono-acylated Product (Desired) MPD->Product 1 eq. Acyl Chloride Diacylated Di-acylated Product (Side Product) Product->Diacylated 1 eq. Acyl Chloride

Caption: Competing pathways of mono- and di-acylation.

Prevention & Optimization Strategies:

The key to preventing diacylation is to manipulate the reaction conditions to favor the mono-acylation kinetically.

  • Stoichiometric Control: Use a molar excess of the diamine relative to the acyl chloride. A ratio of 2 to 4 equivalents of m-phenylenediamine to 1 equivalent of 4-bromobenzoyl chloride is a good starting point. This increases the statistical probability that an acyl chloride molecule will encounter an unreacted diamine rather than the mono-acylated product.

  • Slow Addition at Low Temperature:

    • Dissolve the m-phenylenediamine and base in your anhydrous solvent and cool the mixture to 0 °C in an ice bath.[2]

    • Dissolve the 4-bromobenzoyl chloride in a separate flask with anhydrous solvent and add it dropwise to the cooled diamine solution over a prolonged period (e.g., 30-60 minutes).[2] This maintains a low instantaneous concentration of the acyl chloride, further favoring mono-acylation.

  • pH Control (Aqueous Medium): An alternative approach involves reacting the mineral acid salt of the diamine in an aqueous medium while maintaining a pH of 1.5 to 3.5.[6] At this pH, the mono-protonated diamine is still reactive, but the resulting product is more readily protonated and deactivated towards a second acylation.

ParameterStandard ConditionOptimized for Mono-acylationRationale
Molar Ratio (Diamine:Acyl Chloride) 1:12:1 to 4:1Increases the probability of acyl chloride reacting with starting material.
Temperature Room Temperature0 °C, then warm to RTReduces the rate of the second acylation reaction.[2]
Addition of Acyl Chloride All at onceSlow, dropwiseKeeps instantaneous concentration of the acylating agent low.
Q3: My final product has a persistent pink, purple, or brown discoloration. What causes this and how can I remove it?

A3: This discoloration is characteristic of the oxidation of aromatic amines.[7] The free amino group in both the m-phenylenediamine starting material and the N-(3-aminophenyl)-4-bromobenzamide product is susceptible to air oxidation, forming highly colored quinone-imine type species.[8]

Troubleshooting & Purification Protocol:

  • Prevention during Reaction:

    • Inert Atmosphere: Whenever possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

    • Degassed Solvents: For highly sensitive reactions, using solvents that have been degassed (e.g., by sparging with nitrogen) can be beneficial.

  • Removal during Workup/Purification:

    • Activated Carbon (Charcoal) Treatment: This is the most common and effective method for removing colored impurities.[9]

      • Step 1: Dissolve the crude, colored product in a suitable hot solvent for recrystallization (e.g., an ethanol/water mixture).

      • Step 2: Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution.

      • Step 3: Keep the solution hot and swirl for 5-10 minutes.

      • Step 4: Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

      • Step 5: Allow the clear, decolorized filtrate to cool slowly to crystallize the pure product.[9]

    • Column Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel can separate the colored, often more polar, oxidized impurities from the desired product.[9]

Q4: My crude product is a sticky oil and refuses to crystallize. How can I obtain a solid product?

A4: The failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.[2] The likely culprits are residual solvents, unreacted starting materials, or the diacylated side product.

Crystallization_Troubleshooting Start Crude Product is an Oil CheckPurity Analyze by TLC/¹H NMR Start->CheckPurity Impure Impurities Present? CheckPurity->Impure Purify Purify by Column Chromatography Impure->Purify Yes Recrystallize Attempt Recrystallization with Optimized Solvent Impure->Recrystallize No (or minor) Purify->Recrystallize Success Solid Product Obtained Recrystallize->Success

Caption: Troubleshooting workflow for crystallization issues.

Troubleshooting Protocol:

  • Confirm Purity: Before attempting recrystallization, analyze a small sample of the crude oil by TLC and/or ¹H NMR to identify the impurities. If significant amounts of starting materials or side products are present, purification by column chromatography is recommended before crystallization.

  • Optimize Recrystallization Solvent: The choice of solvent is critical. The ideal solvent should dissolve the product when hot but not when cold.

    • Solvent Screening: Test the solubility of your oil in small amounts of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, and mixtures like Ethanol/Water or Ethyl Acetate/Hexanes).

    • Procedure:

      • Dissolve the crude oil in a minimal amount of a suitable hot solvent.

      • If the solution is clear, allow it to cool slowly to room temperature, then in an ice bath.

      • If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.

      • If still unsuccessful, add a small amount of a "poor" solvent (an anti-solvent in which the product is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm to clarify and cool again.[9]

  • Seed Crystals: If you have a tiny amount of pure, solid product from a previous batch, adding a single seed crystal to the cooled, supersaturated solution can induce crystallization.[2]

References
  • Removal of 4-bromobenzoic acid impurity from 4-Bromobenzoyl chloride. Benchchem.
  • Amides Reactions. Study.com.
  • Chemistry of Amides. LibreTexts Chemistry.
  • Troubleshooting common issues in sulfonamide synthesis reactions. Benchchem.
  • 4-Bromobenzoyl chloride synthesis from 4-bromobenzoic acid. Benchchem.
  • Tips and tricks for difficult amide bond formation? . Reddit. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature . Master Organic Chemistry. Available at: [Link]

  • Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response . PubMed. Available at: [Link]

  • Skin Sensitization to p-Phenylenediamine: The Diverging Roles of Oxidation and N-Acetylation for Dendritic Cell Activation and the Immune Response . ResearchGate. Available at: [Link]

  • Process for the monoacylation of an aromatic primary diamine. Google Patents.
  • Technical Support Center: N-(3-aminophenyl)sulfamide Purification. Benchchem.
  • m-Phenylenediamine . Wikipedia. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for "N-(3-aminophenyl)-4-bromobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-(3-aminophenyl)-4-bromobenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of N-(3-aminophenyl)-4-bromobenzamide in a direct question-and-answer format.

Problem 1: Low to No Product Formation

Question: My reaction between 3-phenylenediamine and 4-bromobenzoyl chloride is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in this acylation reaction can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Insufficiently Reactive Acylating Agent: While 4-bromobenzoyl chloride is generally a reactive acylating agent, its effectiveness can be hampered by reaction conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acyl chloride.[1]

  • Inactivated Amine: The amine (3-phenylenediamine) can be protonated by the HCl generated as a byproduct of the reaction.[1][2] This protonated form is no longer nucleophilic and cannot react with the acyl chloride.

    • Solution: The addition of a base is crucial to neutralize the HCl byproduct and drive the equilibrium towards product formation.[2][3] A common method for this type of reaction is the Schotten-Baumann reaction, which involves an aqueous basic environment.[2][3][4][5]

  • Poor Solubility of Starting Materials: If the starting materials are not adequately dissolved, the reaction will be slow or incomplete.

    • Solution: Choose a solvent that dissolves both the 3-phenylenediamine and the 4-bromobenzoyl chloride. Dichloromethane (DCM) is a common choice for this type of reaction.[6][7]

  • Competitive Reactions: The presence of two amino groups in 3-phenylenediamine can lead to di-acylation, where both amino groups react with the acyl chloride.

    • Solution: To favor mono-acylation, use a controlled stoichiometry of the acylating agent. Adding the 4-bromobenzoyl chloride dropwise to a solution of the diamine can help minimize the formation of the di-acylated product.[8]

Optimized Protocol for Mono-Acylation:

This protocol is designed to favor the formation of the mono-acylated product, N-(3-aminophenyl)-4-bromobenzamide.

Parameter Recommendation Rationale
Reactant Ratio 1.0 eq. 3-phenylenediamine : 1.0-1.1 eq. 4-bromobenzoyl chlorideA slight excess of the diamine can help to ensure all of the acyl chloride reacts, while minimizing di-acylation.
Base 1.1-1.5 eq. Triethylamine (TEA) or PyridineNeutralizes the HCl byproduct, preventing protonation of the starting amine.[3][4] Pyridine can sometimes enhance the reactivity of acyl chlorides.[3][4]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that are good at dissolving both reactants.
Temperature 0 °C to room temperatureThe reaction is often started at a lower temperature to control the initial exotherm and then allowed to warm to room temperature.[9]
Addition Method Slow, dropwise addition of 4-bromobenzoyl chloride to the amine solutionThis helps to control the reaction rate and minimize side reactions like di-acylation.[8]
Problem 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but it's contaminated with significant impurities that are difficult to remove. What are these impurities and how can I avoid them?

Answer:

The primary impurities in this reaction are typically unreacted starting materials, the di-acylated product, and hydrolysis of the acyl chloride.

  • Unreacted Starting Materials: This is often a result of an incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] If the starting material is still present after a reasonable amount of time, you can try gently heating the reaction or extending the reaction time.

  • Di-acylated Product (N,N'-(1,3-phenylene)bis(4-bromobenzamide)): This forms when both amino groups of the 3-phenylenediamine react with the 4-bromobenzoyl chloride.

    • Solution: As mentioned previously, careful control of the stoichiometry and slow addition of the acylating agent are key to minimizing this side product.

  • 4-Bromobenzoic Acid: This is formed by the hydrolysis of 4-bromobenzoyl chloride with any residual water in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents to minimize moisture. The use of a base like triethylamine will also react with any HCl formed, but it will not prevent hydrolysis of the acyl chloride. An aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution) can help to remove the acidic 4-bromobenzoic acid impurity.[1]

Problem 3: Difficulty in Product Purification

Question: I'm having trouble purifying my N-(3-aminophenyl)-4-bromobenzamide. What are the best methods for purification?

Answer:

Purification can be challenging due to the similar polarities of the product and some of the potential impurities.[9] A combination of techniques is often the most effective approach.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.

    • Procedure:

      • Quench the reaction by slowly adding water or a dilute acid.

      • Extract the product into an organic solvent like ethyl acetate.

      • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a saturated sodium bicarbonate solution to remove any 4-bromobenzoic acid, and finally with brine.[1]

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: If the crude product is a solid, recrystallization is often an excellent method for achieving high purity.[8][10][11]

    • Solvent Selection: The key is to find a solvent that dissolves the product well at high temperatures but poorly at room temperature.[10] Perform small-scale solubility tests with solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Column Chromatography: If recrystallization is not effective or if impurities co-crystallize, column chromatography is the next step.[10][12]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio will depend on the polarity of your product and impurities and should be determined by TLC analysis.[9][10] For amides that may stick to the silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can be beneficial.[10][13]

Workflow for Purification

G start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Washes) start->workup concentrate Concentrate Organic Layer workup->concentrate crude_solid Crude Solid concentrate->crude_solid oily_product Oily Product concentrate->oily_product recrystallize Recrystallization crude_solid->recrystallize If solid chromatography Column Chromatography crude_solid->chromatography If oily or impure pure_solid Pure Solid Product recrystallize->pure_solid Successful recrystallize->chromatography Still impure pure_fractions Combine and Concentrate Pure Fractions chromatography->pure_fractions pure_fractions->pure_solid oily_product->chromatography

Caption: A workflow for the purification of N-(3-aminophenyl)-4-bromobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.[1] A base is required to neutralize the HCl byproduct.[1]

G cluster_0 Nucleophilic Attack cluster_1 Elimination of Leaving Group Amine R-NH₂ AcylChloride R'-COCl Amine->AcylChloride TetrahedralIntermediate [R-NH₂⁺-C(O⁻)R'-Cl] Intermediate [R-NH₂⁺-C(O⁻)R'-Cl] TetrahedralIntermediate->Intermediate Product R-NH-COR' Intermediate->Product HCl HCl

Caption: General mechanism for the acylation of a primary amine.

Q2: Can I use a different acylating agent?

A2: Yes, while 4-bromobenzoyl chloride is common, you could also use 4-bromobenzoic anhydride. However, acyl chlorides are generally more reactive than their corresponding anhydrides.[8] Alternatively, you can start from 4-bromobenzoic acid and use a coupling agent.

Q3: What are some suitable coupling agents if I start from 4-bromobenzoic acid?

A3: If you start with 4-bromobenzoic acid instead of the acyl chloride, you will need to activate the carboxylic acid. Common coupling agents include:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[14][15][16]

  • Uronium/Aminium Salts: such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU, which are known for their high efficiency, especially with challenging substrates.[12][14][17]

Q4: How do I monitor the reaction's progress?

A4: The most common method for monitoring the progress of the reaction is Thin Layer Chromatography (TLC).[9] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the appearance of the product spot. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.

Q5: What are the safety precautions for handling 4-bromobenzoyl chloride?

A5: 4-Bromobenzoyl chloride is a lachrymator (causes tearing) and is corrosive. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5] It is also moisture-sensitive and will react with water to produce HCl gas.

References

  • Schotten Baumann Reaction. (2019, November 17). BYJU'S. Available from: [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Available from: [Link]

  • Synthesis and analysis of amides. (2018). Chemistry Education. Available from: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Franzini, R. M., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. Available from: [Link]

  • Schotten Baumann Reaction. SATHEE. Available from: [Link]

  • Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). PMC. Available from: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available from: [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021, April 23). PMC. Available from: [Link]

  • Acylation of N-Aryl systems using acyl chlorides. (2025, May 7). Reddit. Available from: [Link]

  • Purification of N-benzylbenzamides. (2021, June 12). Reddit. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2014). PMC. Available from: [Link]

  • (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (2025, August 10). ResearchGate. Available from: [Link]

  • What is the best technique for amide purification?. (2020, November 2). ResearchGate. Available from: [Link]

  • Purification Techniques. Journal of New Developments in Chemistry. Open Access Pub. Available from: [Link]

  • N-Acetylation of Aniline Lab: Procedure & Questions. Studylib. Available from: [Link]

  • N‐acylation of anilines, primary and secondary amines,and sulfonamides. ResearchGate. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Available from: [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024, April 1). MDPI. Available from: [Link]

  • CAS 292870-41-8 | N-(4-Aminophenyl)-4-bromobenzamide. Hoffman Fine Chemicals. Available from: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. Available from: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-(3-aminophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Troubleshooting Target Molecule: N-(3-aminophenyl)-4-bromobenzamide (CAS: N/A for specific isomer, generic amide class) Audience: Process Chemists, Scale-up Engineers

Executive Summary: Route Selection & Strategy

The synthesis of N-(3-aminophenyl)-4-bromobenzamide presents a classic chemoselectivity paradox in process chemistry. You possess two reactive handles: an aryl bromide (susceptible to hydro-dehalogenation) and a nitro/amine functionality.

For scale-up (>100g to kg scale), the selection of the synthetic route dictates the impurity profile. We analyze the two primary pathways below:

Pathway Decision Matrix

RouteSelection Start Target: N-(3-aminophenyl)-4-bromobenzamide RouteA Route A: Diamine Acylation (m-Phenylenediamine + Acid Chloride) Start->RouteA RouteB Route B: Nitro Reduction (3-Nitroaniline + Acid Chloride) Start->RouteB IssueA Risk: Di-acylation & Removal of excess Diamine (PGI) RouteA->IssueA IssueB Risk: Debromination during Nitro Reduction RouteB->IssueB SolA Solution: Inverse Addition & pH Control IssueA->SolA SolB Solution: Fe/NH4Cl or Sulfided Pt/C IssueB->SolB Rec RECOMMENDED FOR PURITY (Route B) SolB->Rec

Caption: Strategic decision tree highlighting the trade-off between statistical byproduct formation (Route A) and chemoselectivity risks (Route B).

Module 1: The Nitro Route (Recommended)

Reaction: 4-Bromobenzoyl chloride + 3-Nitroaniline


 Intermediate 

Reduction
Phase 1: Acylation (Amide Formation)

Context: This step is generally robust, but on a large scale, the exothermic nature of acid chloride addition and the poor solubility of the product can cause stirring issues.

Q: The reaction mixture solidified into a "brick" halfway through the acid chloride addition. How do I recover this?

  • Cause: The product, N-(3-nitrophenyl)-4-bromobenzamide, is highly crystalline and insoluble in non-polar solvents (DCM/Toluene) and even moderately soluble in THF.

  • Solution:

    • Solvent Switch: For scale-up, avoid DCM. Use THF or 2-MeTHF as the primary solvent.

    • Base Choice: Use an inorganic base (K₂CO₃/Water) in a biphasic system (Schotten-Baumann conditions) or Pyridine. If using Pyridine, it acts as both base and solvent, preventing precipitation until the quench.

    • Recovery: Add DMF or NMP (0.5 - 1 vol) to the stalled slurry to regain fluidity, then continue stirring.

Phase 2: Chemoselective Reduction (The Critical Step)

Context: You must reduce the


 group to 

without touching the Ar-Br bond. Standard catalytic hydrogenation (Pd/C + H₂) is dangerous here because it frequently leads to debromination (hydrodehalogenation), yielding the des-bromo impurity which is nearly impossible to separate.

Q: I detected ~5% des-bromo impurity (N-(3-aminophenyl)benzamide) after hydrogenation. How do I prevent this?

  • Root Cause: Palladium is an excellent catalyst for dehalogenation.

  • Protocol Adjustment: Abandon Pd/C. Switch to Iron-mediated reduction (Béchamp conditions) or Sulfided Platinum .

Validated Protocol: Fe / NH₄Cl Reduction

This is the most robust method for preserving aryl halides.

  • Suspend the nitro-amide intermediate (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron Powder (Fe, 325 mesh, 4.0 equiv).

  • Heat to reflux (approx. 75-80°C) with vigorous mechanical stirring (overhead stirrer required; magnetic bars will fail due to iron sludge).

  • Monitor: Reaction typically completes in 2-4 hours.

  • Workup (Crucial): Filter the hot mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

    • Troubleshooting: If the filtrate turns brown/cloudy upon cooling, iron salts have passed through. Treat with EDTA or perform a basic wash.

Comparative Reduction Methods Table

MethodReagentAr-Br StabilityScale-Up SuitabilityNotes
Pd/C + H₂ PalladiumPoor HighAvoid. High risk of debromination.
Fe / NH₄Cl Iron PowderExcellent HighHeterogeneous; requires hot filtration.
SnCl₂ Stannous ChlorideExcellent LowToxic tin waste; difficult emulsion workup.
Pt/C (Sulfided) PlatinumGood MediumExpensive; requires specific "poisoned" catalyst.

Module 2: The Diamine Route (Alternative)

Reaction: 4-Bromobenzoyl chloride + m-Phenylenediamine (MPD)

Q: I am seeing significant amounts of the di-acylated byproduct (bis-amide). How do I control mono-acylation?

  • Mechanism: The amino group of the product is still nucleophilic (though less than the starting material due to electronics, the solubility profile can sometimes drive equilibrium toward the bis-product).

  • Technique: Inverse Addition.

    • Wrong Way: Adding Diamine to Acid Chloride.

    • Right Way: Dissolve m-Phenylenediamine (1.5 - 2.0 equiv) in the solvent. Cool to 0°C. Slowly add the 4-Bromobenzoyl chloride (1.0 equiv) dissolved in solvent over 2-3 hours.

    • Logic: This ensures the concentration of the acid chloride is always infinitely low relative to the diamine, statistically favoring mono-acylation.

Module 3: Purification & PGI Control

Q: The final product is colored and contains trace anilines. How do I purify without column chromatography?

  • Challenge: Anilines (starting materials) are Potentially Genotoxic Impurities (PGIs). Limits are often <10 ppm.

  • Solubility Profile: The target molecule is an amide with an aryl bromide. It likely has high melting point and low solubility in alcohols.

  • Purification Protocol (Slurry Wash):

    • Acid Wash: Dissolve/suspend crude in EtOAc. Wash with 1N HCl.

      • Note: The product is a weak base (aniline-like) but the amide EWG reduces basicity. 3-nitroaniline (if using Route B) is very weakly basic. m-phenylenediamine (Route A) is basic. Acid wash removes unreacted diamines effectively.

    • Reslurry: If the product precipitates, perform a "swish" or slurry wash in hot Isopropanol (IPA) or Ethanol .

    • Cool & Filter: The impurities (colored oligomers) usually stay in the mother liquor.

Module 4: Safety & Handling (E-E-A-T)

Q: What are the specific safety hazards for these anilines?

  • 3-Nitroaniline / m-Phenylenediamine:

    • Toxic: Methaemoglobinemia agents. Absorbed through skin.

    • Genotoxic: Treat as PGIs. Use dedicated glassware and deactivate waste streams (bleach or specific oxidation) before disposal.

  • 4-Bromobenzoyl Chloride:

    • Lachrymator: Corrosive.[1] Hydrolyzes to HCl. Handle only in a fume hood.

Impurity Fate Mapping

ImpurityFate Crude Crude Reaction Mixture (Product + Fe Sludge + Unreacted Nitro) Step1 Step 1: Hot Filtration (Celite) Crude->Step1 Filtrate Filtrate (Product + Organics) Step1->Filtrate Sludge Solid Waste (Iron Oxides) Step1->Sludge Step2 Step 2: Acid Wash (1M HCl) Filtrate->Step2 OrgLayer Organic Layer (Product) Step2->OrgLayer AqLayer Aqueous Waste (Removes unreacted Anilines) Step2->AqLayer

Caption: Workflow for removing inorganic iron waste and organic aniline impurities.

References

  • Chemoselective Reduction (Fe/NH4Cl): Ramadas, K., & Srinivasan, N. (1992).[2] A Simple, Chemoselective Reduction of Aromatic Nitro Compounds to Aromatic Amines with Iron/Ammonium Chloride. Synthetic Communications. Link

  • Selective Reduction Reviews: Bellamy, F. D., & Ou, K. (1984).[3] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Link

  • Acylation Troubleshooting: BenchChem Technical Support. Acylation of primary amines with 4-Bromobenzoyl chloride protocol. Link

  • Safety Data: Fisher Scientific. Safety Data Sheet: 3-Amino-benzamide / 3-Nitroaniline. Link

Sources

Refinement of "N-(3-aminophenyl)-4-bromobenzamide" crystallization process

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Crystallization Optimization & Impurity Control Molecule ID: N-(3-aminophenyl)-4-bromobenzamide (MW: 291.15 g/mol ) Target Audience: Process Chemists, Medicinal Chemists

System Overview & Physicochemical Profile[1][2][3][4]

Welcome to the technical support center for the purification of N-(3-aminophenyl)-4-bromobenzamide . This molecule presents a classic "push-pull" crystallization challenge: the amide backbone promotes strong hydrogen bonding (high melting point, typically >200°C), while the free amine at the meta position introduces susceptibility to oxidation and pH-dependent solubility.

Core Physicochemical Parameters
ParameterCharacteristicImplication for Crystallization
Structure Amide linker + Free AnilineHigh H-bond potential; sensitive to oxidation (coloration).
Melting Point ~200–203°C (Est.)[1]High lattice energy; requires high-boiling solvents for dissolution.
Solubility Low in non-polar; High in DMSO/DMF"Good" solvents are hard to remove; requires anti-solvent method.
Key Impurities Oxidized anilines (Pink/Brown)Requires adsorption (Charcoal) or inert atmosphere.
Risk Factor Oiling Out (LLPS)High risk during rapid cooling in mixed solvent systems.

Troubleshooting Guides (Active Tickets)

Ticket #001: "My product is oiling out instead of crystallizing."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the metastable limit of the solution is exceeded at a temperature above the crystallization point. The system lowers its energy by separating into a solute-rich oil phase rather than an ordered crystal lattice.[2] This is common in benzamides due to their conformational flexibility.

Corrective Action Plan:

  • Temperature Control: Do not cool rapidly to 0°C. The gap between the dissolution temperature and the oiling-out temperature is likely narrow.

  • Seeding Strategy: You must seed the solution while it is still clear and slightly supersaturated (approx. 5-10°C below the dissolution temperature).

  • Solvent Modification: Increase the ratio of the "good" solvent slightly to lower supersaturation.

Ticket #002: "The crystals are persistent pink/brown."

Diagnosis: Oxidation of the 3-amino group. Aromatic amines oxidize to quinoid-like species upon exposure to air/light. These impurities incorporate into the crystal lattice, making them difficult to wash off.

Corrective Action Plan:

  • Adsorption: Use activated charcoal (e.g., Darco G-60) during the hot dissolution phase.

  • Acidic Wash: If the product is stable, a wash with dilute, cold HCl can sometimes protonate and solubilize the oxidized amine impurities (though this risks losing product if the amide hydrolyzes, so proceed with caution).

  • Inert Atmosphere: Perform the recrystallization under Nitrogen or Argon.

Validated Solvent Systems

Based on the polarity profile of benzamide derivatives, the following solvent systems are rated for efficacy.

SystemComposition (v/v)RatingTechnical Notes
Ethanol / Water 70:30 to 90:10Gold Standard Balances solubility well. Water acts as a strong anti-solvent. High recovery yield.
Ethyl Acetate / Heptane VariableSilver Good for drying (volatile). Lower solubility for the amide; requires larger volumes.
Methanol 100%Bronze Good solubility but often yields small, solvated crystals. Hard to recover high yields without deep cooling.
Toluene 100%Specialist Only for very high-purity polishing. Requires high heat (110°C) to dissolve.

Master Protocol: Recrystallization Workflow

This protocol is designed to minimize oiling out and maximize purity.

Reagents:

  • Crude N-(3-aminophenyl)-4-bromobenzamide

  • Solvent: Ethanol (95% or absolute)

  • Anti-solvent: Deionized Water

  • Activated Charcoal (optional, for color)[3]

Step-by-Step Methodology:

  • Dissolution (The Saturation Point):

    • Place crude solid in a flask equipped with a reflux condenser.

    • Add Ethanol (approx. 10-15 mL per gram of solid).

    • Heat to reflux (approx. 78°C).

    • Critical: If solid remains, add Ethanol in small portions until dissolved.[4] Do not add excess solvent.

  • Clarification (Impurity Removal):

    • If colored: Remove from heat, add activated charcoal (5% w/w), and reflux for 5 minutes.

    • Perform Hot Filtration through a pre-warmed funnel/filter paper to remove charcoal and insoluble mechanical impurities.

  • Nucleation (The Control Point):

    • Reheat filtrate to reflux if crystals formed during filtration.

    • Add Water (warm) dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of Ethanol to just clear the solution again.

    • SEEDING: Remove from heat. When the solution cools to ~60-65°C, add a few seed crystals of pure product.

  • Crystal Growth (Thermodynamics):

    • Allow to cool to room temperature slowly (over 2-3 hours). Do not disturb the flask.

    • Observation: If oil droplets form, reheat immediately and add slightly more Ethanol.

    • Once at room temperature, cool in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with a cold mixture of Ethanol/Water (50:50).

    • Dry: Vacuum oven at 40-50°C.

Visual Logic & Decision Trees

Diagram 1: The Crystallization Logic Flow

This diagram illustrates the critical decision points to prevent product loss or degradation.

CrystallizationWorkflow Start Crude N-(3-aminophenyl)-4-bromobenzamide Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor Charcoal Add Activated Charcoal Reflux 5 min CheckColor->Charcoal Yes (Pink/Brown) HotFilter Hot Filtration (Remove Insolubles) CheckColor->HotFilter No Charcoal->HotFilter AntiSolvent Add Warm Water (Until Turbid) HotFilter->AntiSolvent Clear Add Ethanol drops to Clear AntiSolvent->Clear Cooling Slow Cool to 60°C Clear->Cooling Seed Add Seed Crystals Cooling->Seed Growth Cool to RT -> Ice Bath Seed->Growth Filter Vacuum Filtration Growth->Filter

Caption: Standard Operating Procedure (SOP) flow for the purification of benzamide derivatives, highlighting the critical charcoal treatment and seeding steps.

Diagram 2: Troubleshooting "Oiling Out"

A specific diagnostic tree for the most common failure mode with this molecule.

OilingOutTroubleshoot Issue Problem: Oiling Out (Liquid Droplets Form) CheckTemp Check Temperature Is T > Melting Point? Issue->CheckTemp Melt Melted Product (Not Oiling Out) CheckTemp->Melt Yes LLPS LLPS (Metastable Phase Separation) CheckTemp->LLPS No Action1 Reheat to Dissolve LLPS->Action1 Decision Adjustment Strategy Action1->Decision AddSolvent Add More Ethanol (Reduce Supersaturation) Decision->AddSolvent Solution too conc. AddSeed Seed Earlier (At Higher Temp) Decision->AddSeed Nucleation failed SlowCool Reduce Cooling Rate Decision->SlowCool Shock cooling Success Crystalline Solid AddSolvent->Success AddSeed->Success SlowCool->Success

Caption: Diagnostic logic for resolving Liquid-Liquid Phase Separation (LLPS), commonly mistaken for melting.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Oiling Out. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • PubChem. (2025).[5] 3-amino-N-(4-methylphenyl)benzamide Compound Summary. Retrieved from [Link]

  • Saeed, S., et al. (2010).[6] Crystal data and structure refinement for N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Evaluation of Novel PARP Inhibitors: A Case Study Framework for "N-(3-aminophenyl)-4-bromobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous evaluation of new chemical entities (NCEs) as Poly(ADP-ribose) polymerase (PARP) inhibitors. For the purposes of this document, we will use the hypothetical novel compound, "N-(3-aminophenyl)-4-bromobenzamide" , as our case study NCE. Its performance will be benchmarked against well-established, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

The objective is not merely to present data, but to illuminate the scientific rationale behind the comparative experimental workflow. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize and validate novel therapeutic candidates in the field of DNA damage response (DDR).

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical sentinels of genome integrity.[1][2] They detect DNA single-strand breaks (SSBs) and, upon binding to damaged DNA, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins.[3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[2][4]

The therapeutic efficacy of PARP inhibitors (PARPis) is most pronounced in cancers with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[1] This is famously exemplified by tumors harboring mutations in the BRCA1 or BRCA2 genes. In these HR-deficient cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs, which collapse replication forks during cell division, creating DSBs. Without a functional HR pathway to repair these DSBs, the cell is overwhelmed by genomic instability and undergoes apoptosis. This concept, where a defect in either of two pathways is tolerable but a simultaneous defect in both is lethal, is known as synthetic lethality .[1]

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell + PARP Inhibitor SSB SSB PARP_Repair PARP-mediated SSB Repair SSB->PARP_Repair Repaired Viability1 Cell Survival PARP_Repair->Viability1 DSB DSB HR_Repair Homologous Recombination (HR) DSB->HR_Repair Repaired HR_Repair->Viability1 SSB_Inhibited SSB PARPi PARP Inhibitor SSB_Inhibited->PARPi Blocked_Repair Blocked SSB Repair PARPi->Blocked_Repair DSB_Accumulation DSB Accumulation Blocked_Repair->DSB_Accumulation Replication Fork Collapse Defective_HR Defective HR (BRCA Mutant) DSB_Accumulation->Defective_HR Cannot Repair Apoptosis Cell Death (Synthetic Lethality) Defective_HR->Apoptosis

Caption: The principle of synthetic lethality in BRCA-mutant cancer cells.

The Benchmarks: A Profile of Established PARP Inhibitors

A meaningful comparison requires well-defined standards. The following FDA-approved PARP inhibitors serve as our benchmarks, each with a distinct profile. A key differentiator among them is not just their ability to inhibit PARP's catalytic activity, but also their potency in "trapping" the PARP enzyme onto DNA. This PARP-DNA complex is itself a cytotoxic lesion that can be more potent than catalytic inhibition alone.

InhibitorChemical StructureKey Mechanistic Feature
Olaparib

Potent PARP1/2 inhibitor with moderate PARP trapping ability.
Rucaparib

Potent PARP1/2/3 inhibitor; similar trapping efficiency to Olaparib.
Niraparib

High bioavailability and brain penetration; potent PARP trapper.
Talazoparib

The most potent PARP trapper, approximately 100-fold more efficient than Olaparib.

Characterizing the New Chemical Entity: N-(3-aminophenyl)-4-bromobenzamide

Our NCE, "N-(3-aminophenyl)-4-bromobenzamide," is a novel small molecule. Its structure shares a benzamide core, reminiscent of early PARP inhibitors like 3-aminobenzamide, but with distinct substitutions that warrant a full investigation of its biological activity.

Chemical Structure:


(A representative chemical structure would be displayed here)

The first critical step in evaluating this NCE is a thorough literature and patent search. As of this guide's writing, no public data exists on the PARP-inhibitory activity of this specific compound. Therefore, we must proceed with a logical, multi-phase experimental workflow to define its properties and benchmark it against the established agents.

A Phased Experimental Workflow for Comparative Analysis

This section details the essential experiments required to build a comprehensive profile of a novel PARP inhibitor.

Phase 1: Biochemical Potency and Selectivity

Causality: Before assessing cellular effects, it is crucial to determine if the NCE directly interacts with and inhibits the target enzymes in a cell-free system. This establishes the foundational potency and selectivity profile.

Key Experiment: In Vitro PARP1/2 Catalytic Inhibition Assay

This assay quantifies the ability of the inhibitor to block the enzymatic activity of purified PARP1 and PARP2. A common method measures the incorporation of biotinylated NAD+ onto histone proteins.

Detailed Protocol:

  • Plate Coating: Coat a 96-well high-binding plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash plates 3x with PBS + 0.05% Tween-20 (PBST).

  • Compound Preparation: Prepare a 10-point serial dilution of "N-(3-aminophenyl)-4-bromobenzamide" and benchmark inhibitors (e.g., Olaparib, Talazoparib) in assay buffer, typically ranging from 1 mM to 0.1 nM. Include a DMSO vehicle control.

  • Reaction Initiation: To each well, add 25 µL of activated DNA (e.g., calf thymus DNA), 25 µL of recombinant human PARP1 or PARP2 enzyme, and 25 µL of the inhibitor dilution.

  • Substrate Addition: Start the reaction by adding 25 µL of a reaction mix containing biotinylated NAD+ (final concentration ~1 µM).

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Wash the plate 4x with PBST. Add 100 µL of Streptavidin-HRP conjugate (diluted in PBST) to each well and incubate for 30 minutes.

  • Signal Generation: Wash the plate 4x with PBST. Add 100 µL of a chemiluminescent or colorimetric HRP substrate (e.g., TMB).

  • Data Acquisition: Read the luminescence or absorbance on a microplate reader.

  • Analysis: Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of enzymatic activity is inhibited).

Data Presentation: Comparative IC₅₀ Values

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (PARP2/PARP1)
N-(3-aminophenyl)-4-bromobenzamideExperimental ValueExperimental ValueCalculated Value
Olaparib1-51-5~1
Talazoparib~1.5~0.9~0.6
Niraparib~3.8~2.1~0.5
Rucaparib~1.4~6.9~4.9

(Reference IC₅₀ values are aggregated from multiple literature sources and can vary based on assay conditions).

Phase 2: Cellular Mechanism of Action

Causality: Moving from a biochemical to a cellular environment is critical. These experiments determine if the compound can penetrate cells, engage its target, and elicit the expected downstream biological consequences.

Key Experiment 1: Cell-Based PARP Trapping Assay

This assay is arguably more predictive of cytotoxic potential than catalytic inhibition alone.[3] It quantifies the amount of PARP1 that remains bound to chromatin after drug treatment.

PARP_Trapping_Workflow start Seed Cancer Cells (e.g., HeLa, PEO1) treat Treat with NCE & Benchmarks (e.g., 0.1, 1, 10 µM) for 4h start->treat lyse Lyse Cells & Separate Fractions treat->lyse fractions Soluble Nuclear vs. Chromatin-Bound lyse->fractions sds_page SDS-PAGE on Chromatin Fraction fractions->sds_page western Western Blot sds_page->western probe Probe with Antibodies: 1. Anti-PARP1 2. Anti-Histone H3 (Loading Control) western->probe quantify Densitometry Analysis (Quantify PARP1 relative to H3) probe->quantify end Compare Trapping Efficiency quantify->end

Caption: Experimental workflow for the cell-based PARP trapping assay.

Detailed Protocol:

  • Cell Culture: Culture human cancer cells (e.g., HeLa or a relevant BRCA-mutant line like PEO1) to ~80% confluency.

  • Drug Treatment: Treat cells with various concentrations of the NCE and benchmark inhibitors for 4 hours. It is often useful to co-treat with a DNA damaging agent like methyl methanesulfonate (MMS) to increase the amount of PARP on the DNA at baseline.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the soluble nuclear proteins from the chromatin-bound proteins. Commercial kits are available for this purpose.

  • Protein Quantification: Measure the protein concentration of the chromatin-bound fraction for each sample using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) from the chromatin-bound fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Probe the membrane with a primary antibody against PARP1 overnight at 4°C.

    • Probe a separate membrane (or strip and re-probe) with an antibody against a stable chromatin marker, such as Histone H3, to serve as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the PARP1 signal to the Histone H3 signal for each sample.

Key Experiment 2: DNA Damage Response (γ-H2AX) Assay

Causality: Effective PARP inhibition leads to the accumulation of DSBs, which triggers a robust DNA damage response. A key marker of DSBs is the phosphorylation of histone H2AX at serine 139, creating γ-H2AX. Measuring γ-H2AX levels confirms that the inhibitor is inducing the intended cytotoxic lesions.

Detailed Protocol:

  • Cell Treatment: Treat BRCA-mutant cells (e.g., PEO1) with the NCE and benchmarks at equitoxic concentrations (e.g., their respective IC₅₀ values from Phase 3) for a set time, typically 24 hours.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Perform a standard Western blot as described above, but probe the membranes with primary antibodies against γ-H2AX and a loading control like β-actin or GAPDH.

  • Analysis: Quantify the γ-H2AX signal relative to the loading control to compare the extent of DSB induction by each compound.

Phase 3: Cellular Efficacy and Cytotoxicity

Causality: The ultimate goal of a therapeutic agent is to kill cancer cells. This phase directly measures the cytotoxic and cytostatic effects of the NCE across different cancer cell lines, particularly comparing those with and without HR deficiencies to validate the principle of synthetic lethality.

Key Experiment: Cell Viability Assay

This high-throughput assay measures the metabolic activity of cells as an indicator of viability after drug treatment, allowing for the determination of an IC₅₀ value.

Detailed Protocol (MTS Assay):

  • Cell Seeding: Seed BRCA-mutant (e.g., PEO1, UWB1.289) and BRCA-proficient (e.g., PEO4, UWB1.289+BRCA1) cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the NCE and benchmark inhibitors in culture medium. Add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for a defined period, typically 72 to 120 hours, at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition: Add 20 µL of MTS reagent (or a similar reagent like WST-1 or CellTiter-Glo) to each well.

  • Incubation & Reading: Incubate for 1-4 hours at 37°C. Measure the absorbance (for MTS/WST-1) or luminescence (for CellTiter-Glo) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the log of the inhibitor concentration and calculate the IC₅₀ values.

Data Presentation: Comparative Cellular IC₅₀ Values

CompoundPEO1 (BRCA2-mut) IC₅₀ (µM)UWB1.289 (BRCA1-mut) IC₅₀ (µM)PEO4 (BRCA2-rev) IC₅₀ (µM)UWB1.289+BRCA1 IC₅₀ (µM)
N-(3-aminophenyl)-4-bromobenzamideExperimental ValueExperimental ValueExperimental ValueExperimental Value
OlaparibLiterature ValueLiterature ValueLiterature ValueLiterature Value
TalazoparibLiterature ValueLiterature ValueLiterature ValueLiterature Value

Conclusion: Synthesizing a Comprehensive Profile

By systematically executing this three-phased experimental plan, a researcher can build a robust, data-driven profile for a novel PARP inhibitor like "N-(3-aminophenyl)-4-bromobenzamide." The resulting dataset allows for a direct, multi-parameter comparison against established clinical benchmarks.

A superior candidate may not be the most potent catalytic inhibitor but could exhibit a more favorable therapeutic window due to a high degree of PARP trapping combined with lower off-target effects. Conversely, a potent catalytic inhibitor with weak trapping ability might be better suited for combination therapies where excessive cytotoxicity is a concern.[1] This guide provides the foundational logic and validated protocols to make these critical, data-driven assessments in the pursuit of next-generation cancer therapeutics.

References

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC. (URL: [Link])

  • Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. - ASCO Meetings. (URL: [Link])

  • A Review of PARP Inhibitors in Clinical Development. (URL: [Link])

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: [Link])

  • Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis - Frontiers. (URL: [Link])

  • The Role of PARP Inhibitors in Metastatic Breast Cancer Medical Education on ReachMD. (URL: [Link])

  • PARP - Assay-Protocol. (URL: [Link])

  • PARP assay for inhibitors | BMG LABTECH. (URL: [Link])

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Oncotarget. (URL: [Link])

  • Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. - ASCO Publications. (URL: [Link])

  • PARP Inhibitors as a Novel Treatment Strategy for Patients with BRCA-Mutated Metastatic Breast Cancer - EMJ. (URL: [Link])

  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC. (URL: [Link])

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. (URL: [Link])

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC. (URL: [Link])

  • Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2 - AACR Journals. (URL: [Link])

  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed. (URL: [Link])

  • Abstract 4293: In vivo imaging and tracking of a PARP inhibitor at single-cell resolution. (URL: [Link])

  • Cell-based Assays for Drug Discovery | Reaction Biology. (URL: [Link])

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC. (URL: [Link])

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (URL: [Link])

  • PARP inhibitors as precision medicine for cancer treatment - Oxford Academic. (URL: [Link])

  • PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK - Semantic Scholar. (URL: [Link])

  • Abstract 4698: Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery | Cancer Research - AACR Journals. (URL: [Link])

  • Inhibitors of PARP: Number crunching and structure gazing - PMC. (URL: [Link])

  • Setting a Trap for PARP1 and PARP2 - BPS Bioscience. (URL: [Link])

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. - ResearchGate. (URL: [Link])

  • PARP‐1 inhibitors with phenotypic effects in cellular assays. (A)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews. (URL: [Link])

  • The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC - NIH. (URL: [Link])

  • PARP and DDR Pathway Drug Discovery - Promega Corporation. (URL: [Link])

  • PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife. (URL: [Link])

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (URL: [Link])

  • 3-Aminobenzamide – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage - OAText. (URL: [Link])

Sources

Investigating the Kinase Selectivity Profile of N-(3-aminophenyl)-4-bromobenzamide: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the characterization of a compound's selectivity is not merely a regulatory checkbox but a critical determinant of its therapeutic potential and safety profile.[1] Kinases, as central regulators of a vast array of cellular processes, represent a large and pharmacologically significant class of drug targets.[2] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: the potential for off-target binding, which can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[3]

This guide focuses on a specific chemical entity, N-(3-aminophenyl)-4-bromobenzamide , a compound whose biological targets and selectivity profile are not yet extensively characterized in public-domain literature. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs and clinical candidates targeting diverse enzyme classes.[4] Given the structural motifs within N-(3-aminophenyl)-4-bromobenzamide, it is plausible to hypothesize its potential interaction with protein kinases.

Therefore, this document serves as both a comparative framework and a methodological guide for researchers and drug development professionals. We will outline a comprehensive strategy for elucidating the cross-reactivity and selectivity profile of N-(3-aminophenyl)-4-bromobenzamide, and by extension, other novel chemical entities. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a template for data presentation and interpretation, thereby empowering researchers to make informed decisions in their drug discovery programs.

The Strategic Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, integrating computational predictions with a tiered experimental validation process. This strategy allows for the efficient allocation of resources, starting with broad, high-throughput screens and progressing to more focused, in-depth analyses.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: In Vitro Validation & Potency Determination cluster_2 Phase 3: Cellular & Functional Characterization Computational Prediction Computational Prediction Large-Scale Kinase Panel Large-Scale Kinase Panel Computational Prediction->Large-Scale Kinase Panel Guide Panel Selection Dose-Response Assays (IC50) Dose-Response Assays (IC50) Large-Scale Kinase Panel->Dose-Response Assays (IC50) Identify Hits Binding Affinity Assays (Kd) Binding Affinity Assays (Kd) Dose-Response Assays (IC50)->Binding Affinity Assays (Kd) Confirm Direct Binding Target Engagement Assays Target Engagement Assays Binding Affinity Assays (Kd)->Target Engagement Assays Validate in Cellular Context Phenotypic & Pathway Analysis Phenotypic & Pathway Analysis Target Engagement Assays->Phenotypic & Pathway Analysis Elucidate Functional Consequences G cluster_0 Experimental Workflow: IC50 Determination Serial Dilution Serial Dilution Kinase Reaction Kinase Reaction Serial Dilution->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Figure 2: Workflow for determining the IC50 of an inhibitor.

Part 3: Advanced Characterization in a Cellular Context

While in vitro assays with purified enzymes are essential, they do not fully recapitulate the complex environment of a living cell. Therefore, the final phase of selectivity profiling involves assessing the compound's activity in a cellular context.

Cellular Target Engagement Assays

These assays determine whether the compound can bind to its intended target(s) within a cell.

  • NanoBRET™ Target Engagement Assay (Promega):

    • Principle: This assay measures the binding of a compound to a target protein in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the same target is added to the cells. When the tracer binds to the luciferase-tagged target, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.

    • Significance: This assay provides a quantitative measure of target occupancy in a physiological setting, which can be more relevant than in vitro potency.

Phospho-Protein Western Blotting

To confirm that the inhibition of a target kinase leads to the expected downstream biological effect, one can measure the phosphorylation status of its known substrates.

  • Experimental Protocol:

    • Cell Treatment: Treat cultured cells with varying concentrations of N-(3-aminophenyl)-4-bromobenzamide.

    • Cell Lysis: Lyse the cells to extract total protein.

    • SDS-PAGE and Western Blotting: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

    • Antibody Probing: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., anti-phospho-STAT3 if the target is a JAK kinase). Also, probe with an antibody for the total amount of the substrate protein as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

A decrease in the phosphorylation of a specific substrate would provide strong evidence that N-(3-aminophenyl)-4-bromobenzamide is engaging and inhibiting its target kinase within the cell.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The journey from a novel chemical entity to a well-characterized drug candidate is paved with rigorous and systematic investigation. For N-(3-aminophenyl)-4-bromobenzamide, a compound with a promising chemical scaffold but a currently unwritten biological story, the path forward lies in the multi-faceted approach to selectivity profiling detailed in this guide.

By integrating predictive computational methods with tiered experimental validation—from broad kinome scans to quantitative potency and cellular target engagement assays—researchers can build a comprehensive and reliable selectivity profile. This profile is not merely a collection of data points; it is a critical tool for understanding a compound's mechanism of action, anticipating potential liabilities, and ultimately, guiding the rational design of safer and more effective medicines. [5]The methodologies and comparative frameworks presented here provide a robust roadmap for this essential aspect of drug discovery.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019). Bioinformatics, 35(14), i567–i575. [Link]

  • Miljković, F., & Bajorath, J. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. Journal of Medicinal Chemistry, 61(2), 555–564. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023). Pharmaceuticals, 16(11), 1583. [Link]

  • Kinase Similarity Assessment Pipeline for Off-Target Prediction. (2022). Living Journal of Computational Molecular Science, 4(1). [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. (2011). Journal of Biological Chemistry, 286(12), 10217–10228. [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). bioRxiv. [Link]

  • KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. (2023). Briefings in Bioinformatics, 25(1). [Link]

  • Harnessing free energy calculations to achieve kinome-wide selectivity in drug discovery campaigns: Wee1 case study. (2024). ChemRxiv. [Link]

  • KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. (2024). Nucleic Acids Research, 52(W1), W568–W574. [Link]

  • Miljković, F., & Bajorath, J. (2018). Compound-based selectivity profiles. [Figure]. ResearchGate. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

  • The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds. (2002). Contact Dermatitis, 46(4), 201–205. [Link]

  • Targeted kinase selectivity from kinase profiling data. (2012). ACS Medicinal Chemistry Letters, 3(5), 383–386. [Link]

  • Synthesis of N-(4-aminophenyl)-substituted benzamides. [Figure]. ResearchGate. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers in Chemistry, 7, 597. [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). Nature Communications, 16(1), 10033. [Link]

  • 3-Aminobenzamide, a poly (ADP-ribose) synthetase inhibitor, attenuates the acute inflammatory responses and brain injury in experimental Escherichia coli meningitis in the newborn piglet. (2001). Neurological Research, 23(4), 410–416. [Link]

  • Preventive effect of 3-aminobenzamide on the reduction of NAD levels in rat liver following administration of diethylnitrosamine. (1986). Carcinogenesis, 7(2), 301–305. [Link]

  • N-(4-Aminophenyl)-4-bromobenzamide. (n.d.). Hoffman Fine Chemicals. [Link]

  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. (1987).
  • 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. (1982). Carcinogenesis, 3(12), 1463–1467. [Link]

  • Selected Class of Enamides Bearing Nitro Functionality as Dual-Acting with Highly Selective Monoamine Oxidase-B and BACE1 Inhibitors. (2021). Molecules, 26(19), 6000. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). Molbank, 2024(2), M1865. [Link]

  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. (2025). ChemRxiv. [Link]

Sources

Safety Operating Guide

A Comprehensive Safety and Handling Guide for N-(3-aminophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of N-(3-aminophenyl)-4-bromobenzamide. As a compound with limited specific toxicological data, it is imperative to adhere to a stringent safety-first approach, treating the substance with the caution required for hazardous materials. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure a safe laboratory environment.

The dual nature of N-(3-aminophenyl)-4-bromobenzamide, incorporating both an aromatic amine and a brominated aromatic moiety, necessitates a comprehensive personal protective equipment (PPE) strategy. Aromatic amines are a class of compounds known for potential toxicity, including methemoglobinemia, a condition of oxygen starvation, while halogenated compounds can present their own set of health and environmental hazards[1].

Hazard Analysis and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS) for N-(3-aminophenyl)-4-bromobenzamide, a risk assessment has been conducted based on the known hazards of structurally similar compounds, such as aminobenzamides and brominated aromatics.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation or chemical burns.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles can lead to respiratory discomfort and potential damage.[4]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may lead to systemic toxic effects.[1][4]

  • Unknown Long-Term Effects: Due to the lack of specific data, potential carcinogenic, mutagenic, or reproductive hazards cannot be ruled out.

Core Mitigation Strategy: The primary strategy is to prevent all direct contact and aerosol generation through a multi-layered approach of engineering controls, administrative controls, and personal protective equipment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist but a system designed to provide robust protection against the specific hazards of N-(3-aminophenyl)-4-bromobenzamide.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldTightly fitting chemical splash goggles are mandatory to protect against dust particles and accidental splashes.[5] A full-face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or during a reaction quench.
Skin/Body Chemical-resistant Lab Coat or ApronA flame-resistant lab coat that fully covers the arms is required. For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Hands Double-Gloving with Chemical-Resistant GlovesDouble-gloving provides an extra layer of protection. The inner glove should be a nitrile glove, providing good dexterity. The outer glove should be a thicker, chemical-resistant material such as neoprene or butyl rubber, offering extended protection against halogenated compounds.[5] Gloves must be inspected for any signs of degradation before and during use.
Respiratory N95 Respirator or HigherAn N95-rated respirator is the minimum requirement when handling the solid powder to prevent inhalation of airborne particles.[5] All weighing and initial handling of the solid must be performed within a certified chemical fume hood. For procedures with the potential for vapor generation, a respirator with an organic vapor cartridge may be necessary.[6][7]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial to minimize exposure and ensure a safe handling process from the moment the compound is received until its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood and Equipment prep_ppe->prep_workspace handle_weigh Weigh Solid in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve and Transfer Solution handle_weigh->handle_dissolve handle_reaction Conduct Reaction Under Inert Atmosphere handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of N-(3-aminophenyl)-4-bromobenzamide.

Step-by-Step Handling Procedures

Adherence to these procedural steps is mandatory to minimize exposure risk and maintain a safe working environment.

1. Preparation:

  • Information Review: Before handling, review the safety data sheets for 4-aminobenzamide and other brominated aromatic compounds to reinforce understanding of potential hazards.[1][2]

  • PPE Donning: Put on all required PPE as detailed in the table above. Ensure a proper fit for all items.

  • Workspace Preparation: All handling of N-(3-aminophenyl)-4-bromobenzamide must be conducted in a certified chemical fume hood.[6] Ensure the sash is at the lowest possible height for comfortable work. Prepare all necessary equipment (spatulas, weigh boats, glassware) and have waste containers readily accessible within the fume hood.

2. Handling:

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Use a micro-spatula to minimize the generation of dust.

  • Dissolving and Transfer: If dissolving the compound, add the solvent to the solid in a flask within the fume hood. Use a funnel for liquid transfers to prevent splashes. Keep all containers covered when not in use.

  • Reaction: Conduct all reactions in a closed system or under an inert atmosphere to prevent the release of any vapors or aerosols.

3. Cleanup:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. Rinse with an appropriate organic solvent, and collect the rinsate as halogenated waste.

  • Personal Decontamination: After handling is complete and before leaving the laboratory, remove and dispose of gloves in the designated solid waste container. Wash hands thoroughly with soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety and environmental responsibility. Due to the presence of bromine, all waste generated from handling N-(3-aminophenyl)-4-bromobenzamide must be treated as halogenated organic waste.[8][9]

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Waste Disposal solid_waste Contaminated PPE (gloves, weigh boats) halogenated_solid Designated Halogenated Solid Waste Container solid_waste->halogenated_solid liquid_waste Unused Solutions and Solvent Rinses halogenated_liquid Designated Halogenated Liquid Waste Container liquid_waste->halogenated_liquid labeling Properly Label Waste Containers halogenated_solid->labeling halogenated_liquid->labeling storage Store in Satellite Accumulation Area labeling->storage collection Arrange for Professional Waste Collection storage->collection

Caption: Disposal workflow for N-(3-aminophenyl)-4-bromobenzamide waste.

Waste Disposal Procedures:
  • Segregation at the Source:

    • Solid Waste: All solid materials contaminated with N-(3-aminophenyl)-4-bromobenzamide, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, dedicated "Halogenated Solid Waste" container.[10]

    • Liquid Waste: All liquid waste, including unused solutions and solvent rinses from decontamination, must be collected in a separate, clearly labeled "Halogenated Liquid Waste" container.[8][10] Do not mix with non-halogenated waste streams.[11]

  • Container Management:

    • All waste containers must be kept closed except when adding waste.[10]

    • Containers should be stored in a designated satellite accumulation area within the laboratory.

    • Ensure all containers are properly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[11]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

  • Spill:

    • Evacuate all non-essential personnel from the area.

    • If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS office.

    • For small spills, wear appropriate PPE and cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in the designated "Halogenated Solid Waste" container.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with N-(3-aminophenyl)-4-bromobenzamide and maintain a safe and productive laboratory environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • SAFETY DATA SHEET - 4-Aminobenzamide. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - 3-amino Benzamide. (2025, June 19). Cayman Chemical.
  • Personal protective equipment for handling 6-Bromoindolin-4-ol - Benchchem.
  • Safety Data Sheet - N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - 3-Aminobenzamide. (2025, December 19). Fisher Scientific.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • 4-Aminobenzamide - Santa Cruz Biotechnology.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.